2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-18-13-10-6-5-9-12(13)15-17-16-14(19-15)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVANXZXLJHUWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172051 | |
| Record name | 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1874-42-6 | |
| Record name | 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1874-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole from 2-Methoxybenzohydrazide
Executive Summary
The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, prized for its versatile pharmacological activities and its role as a metabolically robust bioisostere for amide and ester functionalities.[1][2] This guide provides an in-depth, scientifically-grounded protocol for the synthesis of a specific, high-value derivative, 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, starting from 2-methoxybenzohydrazide. We will dissect the synthetic pathway, exploring the mechanistic underpinnings of each step, the rationale behind critical experimental choices, and detailed, field-tested protocols for execution. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this synthetic transformation.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. Among them, the 1,3,4-oxadiazole ring is a privileged structure, a five-membered aromatic ring containing one oxygen and two nitrogen atoms.[3] Its unique electronic properties, planar structure, and capacity for hydrogen bonding interactions contribute to its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[4][5][6]
From a drug design perspective, the 1,3,4-oxadiazole core offers several advantages:
-
Metabolic Stability: It acts as a bioisosteric replacement for esters and amides, which are often susceptible to hydrolysis by metabolic enzymes.[1]
-
Physicochemical Properties: It can modulate a molecule's lipophilicity and hydrogen bond accepting capability, improving its pharmacokinetic profile.[1]
-
Scaffolding: It serves as a rigid linker between different pharmacophoric groups, holding them in a specific orientation for optimal target binding.
The target molecule, 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, combines this valuable heterocycle with two distinct aromatic systems, making it a promising candidate for further derivatization and biological screening.
The Synthetic Blueprint: A Two-Stage Approach
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from a hydrazide precursor is a classic and reliable transformation in organic chemistry. The strategy involves two fundamental steps:
-
Acylation: Formation of a 1,2-diacylhydrazine intermediate through the reaction of 2-methoxybenzohydrazide with benzoyl chloride.
-
Dehydrative Cyclization: Intramolecular cyclization of the diacylhydrazine intermediate, with the elimination of a water molecule, to form the aromatic 1,3,4-oxadiazole ring.
This pathway is efficient and modular, allowing for variation in both the starting hydrazide and the acylating agent to generate diverse libraries of oxadiazole derivatives.
Part I: Synthesis of the Diacylhydrazine Intermediate
The initial step is a nucleophilic acyl substitution to create the key intermediate, N'-benzoyl-2-methoxybenzohydrazide.
The Underlying Mechanism
The reaction proceeds via the nucleophilic attack of the terminal nitrogen atom of 2-methoxybenzohydrazide on the electrophilic carbonyl carbon of benzoyl chloride. Benzoyl chloride is an excellent acylating agent due to the chloride ion being a good leaving group. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, to prevent protonation of the starting hydrazide and drive the reaction to completion.[7]
Rationale for Experimental Choices
-
Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to prevent any reaction with the highly reactive benzoyl chloride.[7]
-
Temperature: The reaction is initiated at 0°C (ice bath).[7] This is crucial to control the exothermicity of the reaction and to prevent potential side reactions, ensuring a cleaner product profile.
-
Base: Triethylamine is a common choice. It is a sufficiently strong base to scavenge the generated HCl but is sterically hindered, which minimizes its potential to act as a competing nucleophile.
Detailed Experimental Protocol: N'-benzoyl-2-methoxybenzohydrazide
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-methoxybenzohydrazide (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 equivalents) to the suspension.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Acylation: Add benzoyl chloride (1.0 equivalent) dropwise to the cooled, stirring mixture over 15-20 minutes. Ensure the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting hydrazide spot is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine (saturated NaCl solution).[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N'-benzoyl-2-methoxybenzohydrazide.
Part II: Dehydrative Cyclization to the 1,3,4-Oxadiazole
This is the critical ring-forming step where the diacylhydrazine intermediate is converted into the aromatic oxadiazole. This transformation requires a dehydrating agent to facilitate the intramolecular cyclization and subsequent elimination of water.
The Cyclization Mechanism
The generally accepted mechanism involves the activation of one of the carbonyl oxygens by the dehydrating agent (e.g., protonation by a strong acid or reaction with a reagent like POCl₃). This activation enhances the electrophilicity of the attached carbonyl carbon. The molecule may tautomerize to an enol form, which then undergoes an intramolecular nucleophilic attack from the other carbonyl oxygen. The final step is the elimination of a water molecule, leading to the formation of the stable, aromatic 1,3,4-oxadiazole ring.
Selecting the Right Dehydrating Agent: A Critical Decision
The choice of dehydrating agent is paramount and can significantly impact the reaction's yield, purity, and scalability. A range of reagents can be employed, from harsh classical reagents to milder, modern alternatives.[8]
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Reflux | Powerful, inexpensive, widely used | Harsh, corrosive, generates acidic byproducts, limited functional group tolerance |
| Thionyl Chloride (SOCl₂) | Reflux | Effective, readily available | Corrosive, releases toxic SO₂ and HCl gas |
| Triphenylphosphine (PPh₃) | With CCl₄ or I₂ | Milder conditions (Appel/Mitsunobu type) | Stoichiometric phosphine oxide byproduct can be difficult to remove |
| Tosyl Chloride (TsCl) | Pyridine, heat | Readily available, effective | Requires heating, pyridine can be difficult to remove |
| Sulfuryl Fluoride (SO₂F₂) | Base, MeCN, 80°C | Metal-free, milder conditions, good functional group tolerance[9] | Gaseous reagent, requires careful handling |
| XtalFluor-E | Acetic acid, DCE, 80°C | Practical, high-yielding, commercially available[10] | More expensive reagent |
| Acetic Anhydride | Reflux | Simple, readily available | Can lead to N-acetylation side products if primary/secondary amines are present[11] |
For this guide, we will detail two protocols: a classic method using POCl₃ and a more modern, milder approach.
Detailed Experimental Protocols: Cyclization
Protocol A: Classical Method using Phosphorus Oxychloride (POCl₃)
-
Setup: Place the N'-benzoyl-2-methoxybenzohydrazide (1.0 equivalent) in a round-bottom flask fitted with a reflux condenser.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. This should be done in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.
-
Reaction: Heat the mixture to reflux and maintain for 2-5 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Very slowly and carefully pour the mixture onto crushed ice in a large beaker. This is a highly exothermic quenching process.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is ~7-8. A solid precipitate should form.
-
Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Protocol B: Modern Method using a Milder Reagent (e.g., XtalFluor-E)
This protocol is adapted from general procedures for diacylhydrazine cyclization.[10]
-
Setup: To a solution of N'-benzoyl-2-methoxybenzohydrazide (1.0 equivalent) in an appropriate solvent (e.g., 1,2-dichloroethane), add acetic acid (as an additive, if required).
-
Reagent Addition: Add the cyclodehydration agent, such as XtalFluor-E (1.2-1.5 equivalents), in portions.
-
Reaction: Heat the reaction mixture (e.g., to 80°C) and stir for the time specified in the literature, typically a few hours.
-
Monitoring: Follow the reaction's progress by TLC.
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via column chromatography on silica gel to obtain the final product.
Product Validation: Characterization Data
Confirming the structure and purity of the final product is a non-negotiable step. A combination of spectroscopic techniques is used for unambiguous characterization.
| Technique | Expected Observations for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole |
| ¹H NMR | - Disappearance of the two broad N-H signals from the diacylhydrazine intermediate. - Appearance of characteristic aromatic proton signals for both the phenyl and 2-methoxyphenyl rings in the ~7.0-8.2 ppm region. - A singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm. |
| ¹³C NMR | - Appearance of signals for the two carbons of the oxadiazole ring (C2 and C5) in the highly deshielded region, typically >160 ppm. - Signals corresponding to the aromatic carbons and the methoxy carbon. |
| FT-IR | - Disappearance of N-H stretching bands (typically ~3200 cm⁻¹). - Disappearance of the amide C=O stretching bands from the intermediate (typically ~1650 cm⁻¹).[12] - Appearance of characteristic C=N stretching of the oxadiazole ring (~1615 cm⁻¹) and C-O-C stretching (~1020-1250 cm⁻¹). |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the product (C₁₅H₁₂N₂O₂ = 252.27 g/mol ). |
The successful synthesis is confirmed by the disappearance of N-H protons in both NMR and IR spectra, which is a clear indicator of the formation of the oxadiazole ring.[12]
Conclusion
The synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole from 2-methoxybenzohydrazide is a robust and well-established process that serves as a gateway to a class of compounds with immense pharmacological potential. This guide has detailed the two-stage synthetic route involving acylation and subsequent dehydrative cyclization. By understanding the mechanisms and the rationale behind the choice of reagents and conditions—from the classic, powerful POCl₃ to milder, modern alternatives—researchers can confidently and efficiently execute this synthesis. Rigorous purification and spectroscopic characterization are essential to validate the final product, ensuring its suitability for further investigation in drug discovery and development programs.
References
-
Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Avicenna Journal of Clinical Microbiology and Infectious Diseases. Available at: [Link]
-
Taha, M., et al. (2014). 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide. Molbank, M826. Available at: [Link]
-
Synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives and Evaluation of their antiglycation Potential. ResearchGate. Available at: [Link]
-
Reva, I., et al. (2024). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Available at: [Link]
-
Reactions of 2-methylbenzoazoles with acyl chlorides (benzoyl chloride)... ResearchGate. Available at: [Link]
-
Taha, M., et al. (2014). 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide. MDPI. Available at: [Link]
-
Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. ResearchGate. Available at: [Link]
-
Beaulieu, F., et al. (2012). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. ResearchGate. Available at: [Link]
-
Gao, P., & Wei, Y. (2013). Efficient oxidative cyclization of N-acylhydrazones for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. De Gruyter. Available at: [Link]
- US Patent US9725409B2. Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. Google Patents.
-
Fassihi, A., et al. (2009). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. PubMed. Available at: [Link]
-
Liu, K., et al. (2011). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. PubMed. Available at: [Link]
-
Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]
- US Patent US3141022A. Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. Google Patents.
-
Głowacki, E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. International Union of Crystallography. Available at: [Link]
-
Hughes, D., et al. (2018). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. PubMed Central. Available at: [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. ResearchGate. Available at: [Link]
-
A Short Review on 1,3,4 –Oxadiazole and its Pharmacological Activities. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole. National Institutes of Health. Available at: [Link]
-
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. Available at: [Link]
-
2-Methoxybenzoyl chloride. PubChem. Available at: [Link]
-
Photophysical characterizations of 2-(4-biphenylyl)-5 phenyl-1,3,4-oxadiazole in restricted geometry. ScienceDirect. Available at: [Link]
-
Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. Available at: [Link]
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xisdxjxsu.asia [xisdxjxsu.asia]
- 3. jusst.org [jusst.org]
- 4. rroij.com [rroij.com]
- 5. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
A Technical Guide to the One-Pot Synthesis of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: A Methodology for Drug Discovery
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its favorable pharmacokinetic properties and its role as a bioisostere for amide and ester functionalities.[1][2] This guide provides an in-depth, field-proven methodology for the efficient one-pot synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, a representative of a class of compounds with significant therapeutic potential.[3][4] We will dissect a robust and practical synthetic route, elucidating the underlying reaction mechanism, providing a detailed experimental protocol, and outlining the necessary analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of this important class of heterocyclic compounds.
Introduction: The Significance of the 1,3,4-Oxadiazole Moiety
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its unique electronic properties and structural rigidity have made it a privileged scaffold in drug design. Compounds incorporating this moiety have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][4][5] The stability of the 1,3,4-oxadiazole ring to metabolic degradation further enhances its appeal in the development of new chemical entities.[6]
Traditional multi-step syntheses of 2,5-disubstituted 1,3,4-oxadiazoles often involve the isolation of intermediates such as diacylhydrazines or acylhydrazones, which can be time-consuming and may lead to reduced overall yields.[1] One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer a more efficient and atom-economical alternative. This guide focuses on a one-pot approach that leverages the oxidative cyclization of an in situ generated acylhydrazone.
Synthetic Strategy and Mechanistic Insights
The chosen one-pot strategy involves the reaction of a benzohydrazide with an aldehyde to form an acylhydrazone intermediate, which then undergoes oxidative cyclization to yield the desired 2,5-disubstituted 1,3,4-oxadiazole. This approach is advantageous due to the ready availability of the starting materials and the often mild reaction conditions.
A particularly effective and environmentally benign method for the oxidative cyclization step utilizes molecular iodine as a catalyst.[7] The reaction is typically carried out in the presence of a base, such as potassium carbonate, which plays a crucial role in the cyclization process.[8]
The proposed mechanism for the iodine-mediated one-pot synthesis is as follows:
-
Acylhydrazone Formation: In the first step, 2-methoxybenzohydrazide reacts with benzaldehyde in the reaction vessel to form the corresponding N-(2-methoxybenzoyl)benzaldehyde hydrazone. This is a classical condensation reaction.
-
Oxidative Cyclization: Molecular iodine then acts as an oxidizing agent, facilitating the intramolecular cyclization of the acylhydrazone. The presence of a base deprotonates the N-H proton, promoting the nucleophilic attack of the oxygen atom onto the imine carbon. Subsequent elimination of water and aromatization, driven by the oxidant, leads to the formation of the stable 1,3,4-oxadiazole ring.
This one-pot approach avoids the need to isolate and purify the acylhydrazone intermediate, thereby simplifying the experimental procedure and improving the overall efficiency of the synthesis.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the one-pot synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.
Materials and Reagents:
-
2-Methoxybenzohydrazide
-
Benzaldehyde
-
Molecular Iodine (I₂)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-methoxybenzohydrazide (1.0 mmol) in dimethylformamide (5 mL) in a round-bottom flask, add benzaldehyde (1.0 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the acylhydrazone.
-
To this mixture, add potassium carbonate (2.0 mmol) followed by molecular iodine (1.2 mmol).
-
Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.
Data Presentation and Characterization
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
Table 1: Expected Analytical Data for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Varies depending on purity |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.15-8.12 (m, 2H), 7.98 (dd, J=7.6, 1.6 Hz, 1H), 7.55-7.45 (m, 4H), 7.12 (t, J=7.6 Hz, 1H), 7.05 (d, J=8.4 Hz, 1H), 3.95 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 164.5, 162.8, 157.5, 132.8, 131.5, 128.9, 126.8, 124.2, 120.6, 112.9, 112.3, 56.0 |
| FT-IR (KBr) ν (cm⁻¹) | ~3060 (Ar C-H), ~1610 (C=N), ~1550 (C=C), ~1250 (Ar-O-CH₃), ~1020 (N-N) |
| Mass Spectrum (ESI-MS) m/z | [M+H]⁺ calculated for C₁₅H₁₃N₂O₂: 253.0977; found: 253.0972 |
Visualizing the Workflow
The following diagram illustrates the one-pot synthesis workflow.
Caption: One-pot synthesis workflow for 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.
Conclusion
This technical guide has detailed a reliable and efficient one-pot synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole. By understanding the underlying mechanistic principles and following the outlined experimental protocol, researchers can readily access this valuable heterocyclic compound. The described methodology is amenable to the synthesis of a diverse library of 2,5-disubstituted 1,3,4-oxadiazoles by varying the starting benzohydrazide and aldehyde, thus providing a powerful tool for drug discovery and development programs.
References
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available at: [Link]
-
Whittaker, A. M., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12136–12147. Available at: [Link]
-
Whittaker, A. M., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. Available at: [Link]
-
Patel, H. R., & Patel, H. V. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial and anti-tubercular activities. Indian Journal of Chemistry, 62B(4), 357-368. Available at: [Link]
-
Narayana Swamy Golla, et al. (2011). Synthesis, characterization and biological activities of 2, 5-disubstituted 1, 3, 4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137. Available at: [Link]
-
Ng, Y. X. (2014). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. Available at: [Link]
-
Khan, K. M., et al. (2018). Synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives and Evaluation of their antiglycation Potential. Medicinal Chemistry Research, 27(4), 1045-1054. Available at: [Link]
-
Shaker, R. M., et al. (2015). Synthesis and Characterization of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives with Thioether Groups. Asian Journal of Chemistry, 27(6), 2035-2039. Available at: [Link]
-
Ghosh, S., et al. (2015). Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4- oxadiazoles. RSC Advances, 5(26), 20265-20269. Available at: [Link]
-
Kumar, R., et al. (2020). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Current Organocatalysis, 7(2), 92-106. Available at: [Link]
-
Ziółkowska, N., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7806. Available at: [Link]
-
Li, J.-L., et al. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega, 7(32), 28435–28445. Available at: [Link]
-
Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4), 1-4. Available at: [Link]
-
Patel, H. R., & Patel, H. V. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Indian Journal of Chemistry, 62B(4), 357-368. Available at: [Link]
-
Lee, J., et al. (2020). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Molecules, 25(18), 4239. Available at: [Link]
-
Siddiqui, N., et al. (2013). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. Journal of Chemical and Pharmaceutical Research, 5(2), 126-140. Available at: [Link]
-
Kim, K.-s., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. Photochemical & Photobiological Sciences, 20(1), 15-20. Available at: [Link]
-
Mohammadi, A., et al. (2013). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 21(1), 33. Available at: [Link]
- Berger, L., & Corraz, A. J. (1964). U.S. Patent No. 3,141,022. Washington, DC: U.S. Patent and Trademark Office.
-
Kumar, A., et al. (2020). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology, 22(10), 104-118. Available at: [Link]
-
Yu, W., et al. (2013). I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides. Organic Letters, 15(21), 5534-5537. Available at: [Link]
-
Ramadoss, R., & Toste, F. D. (2019). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 10(4), 1142-1146. Available at: [Link]
-
Rani, N., & Sharma, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Chemistry & Biodiversity, 19(7), e202200232. Available at: [Link]
Sources
- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. rroij.com [rroij.com]
- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]
- 7. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
A Guide to the Purification of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole via Recrystallization
Abstract
This technical guide provides a comprehensive overview of the principles and a detailed protocol for the purification of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry, through recrystallization.[1] This document is intended for researchers, chemists, and professionals in the field of drug development. It emphasizes the theoretical underpinnings of crystallization, a systematic approach to solvent selection, and rigorous methods for purity assessment. By integrating fundamental theory with practical, field-proven techniques, this guide aims to serve as a self-validating manual for achieving high-purity 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole for downstream applications.
Introduction: The Significance of Purity for 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1] The specific compound, 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, holds potential for various therapeutic applications. As with any biologically active compound, achieving a high degree of purity is paramount. Impurities, even in trace amounts, can lead to erroneous biological data, undesirable side effects, and complications in formulation and regulatory approval.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] It is based on the principle that the solubility of a compound in a solvent increases with temperature.[2] By dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[2] This guide will provide a detailed, step-by-step methodology for the recrystallization of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, from initial solvent screening to final purity verification.
The Theoretical Framework of Recrystallization
A successful recrystallization is not merely a procedural task; it is an application of fundamental principles of solubility and thermodynamics. Understanding these principles allows the scientist to troubleshoot and optimize the process effectively.
The ideal recrystallization solvent will exhibit the following characteristics:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures.
-
High solvency for impurities at all temperatures, or very low solvency such that they can be filtered off from the hot solution.
-
A boiling point that is below the melting point of the target compound.
-
It should be chemically inert with respect to the target compound.
-
It should be volatile enough to be easily removed from the purified crystals.
The process of recrystallization can be broken down into several key stages: dissolution, filtration (if necessary), crystallization, and collection.
Caption: A workflow diagram illustrating the key stages of the recrystallization process.
Strategic Solvent Selection
The choice of solvent is the most critical variable in recrystallization. A systematic approach to solvent selection involves preliminary solubility tests with small amounts of the crude product. Based on the structure of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, which contains both polar (ether, oxadiazole ring) and non-polar (phenyl rings) moieties, a solvent of intermediate polarity is likely to be a good starting point.
Recommended Solvents for Screening
The following table provides a list of common laboratory solvents, ordered by polarity, that are suitable for initial screening.
| Solvent | Boiling Point (°C) | Polarity Index | Expected Solubility of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole |
| Water | 100 | 10.2 | Low solubility at all temperatures. |
| Methanol | 65 | 5.1 | Potentially a good candidate. |
| Ethanol | 78 | 4.3 | Often a good choice for oxadiazoles. |
| Acetone | 56 | 5.1 | May be too good a solvent at room temperature. |
| Ethyl Acetate | 77 | 4.4 | Good potential, may require a co-solvent. |
| Dichloromethane | 40 | 3.1 | Likely to be a very good solvent, potentially too good. |
| Toluene | 111 | 2.4 | May have good differential solubility. |
| Hexane | 69 | 0.1 | Likely to have low solubility at all temperatures. |
Experimental Procedure for Solvent Screening
-
Place approximately 20-30 mg of the crude 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole into a small test tube.
-
Add the chosen solvent dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. A copious amount of well-formed crystals indicates a good solvent.
Mixed Solvent Systems
If a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The crude compound is dissolved in a minimal amount of the boiling "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common mixed solvent systems for compounds of this nature include ethyl acetate/hexane and ethanol/water.
Caption: Decision tree for selecting an appropriate recrystallization solvent.
Detailed Experimental Protocol for Recrystallization
This protocol assumes that ethanol has been identified as a suitable solvent.
Materials and Equipment:
-
Crude 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
-
Ethanol (reagent grade or higher)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol, just enough to cover the solid. Place the flask on a hot plate and bring the solvent to a gentle boil while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (Norit) to the solution and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot filtration. This is done by filtering the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass or loosely with a stopper and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Carefully transfer the crystals to a watch glass and allow them to air dry, or place them in an oven at a temperature well below the melting point, or in a vacuum desiccator.
Assessment of Purity
A multi-faceted approach is essential for confirming the purity of the recrystallized product.
Melting Point Determination
The melting point is a key physical property that serves as a primary indicator of purity. A pure compound will have a sharp melting range (typically 1-2 °C), while an impure compound will melt over a wider range and at a lower temperature.
Procedure:
-
Load a small amount of the dry, recrystallized product into a capillary tube.
-
Determine the melting point using a calibrated melting point apparatus.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for assessing the purity of a sample and for monitoring the progress of the purification.
Procedure:
-
Dissolve a small amount of the crude and recrystallized material in a suitable solvent (e.g., ethyl acetate).
-
Spot both samples on a silica gel TLC plate.
-
Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Visualize the plate under UV light. The purified sample should show a single spot, while the crude material may show multiple spots.
Spectroscopic Analysis
For definitive structural confirmation and purity assessment, spectroscopic methods are indispensable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and free of extraneous peaks. The integration of the proton signals should correspond to the expected number of protons in the molecule. Quantitative NMR (qNMR) can be used for a precise purity determination.[4][5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show the characteristic absorption bands for the functional groups present in the molecule, such as C=N, C-O-C, and aromatic C-H stretches. The absence of peaks corresponding to impurities (e.g., a broad -OH peak from a starting material) is indicative of purity.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Comparison of Pre- and Post-Recrystallization Data
| Analytical Technique | Observation in Crude Product | Expected Observation in Purified Product |
| Appearance | May be discolored (e.g., yellow, brown), crystalline form may be irregular. | White or off-white crystalline solid with well-defined crystal morphology. |
| Melting Point | Broad and depressed melting range. | Sharp and consistent melting range. |
| TLC | Multiple spots, or a single spot with tailing. | A single, well-defined spot. |
| ¹H NMR | Presence of small, unidentifiable peaks. Incorrect integration ratios. | Clean spectrum with sharp signals. Correct integration ratios. |
Conclusion
The purification of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole by recrystallization is a critical step in ensuring the reliability of subsequent biological and chemical studies. This guide has provided a robust framework, grounded in scientific principles, for achieving a high degree of purity. By following a systematic approach to solvent selection, adhering to a detailed experimental protocol, and employing a comprehensive suite of analytical techniques for purity assessment, researchers can be confident in the quality of their material. The principles and techniques outlined herein are broadly applicable to the purification of other solid organic compounds, making this a valuable resource for the broader scientific community.
References
- Bostrom, J., et al. (2014). Synthesis of oxadiazole derivatives.
-
Gugan, K., et al. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole. Oriental Journal of Chemistry, 33(3). Available at: [Link]
- Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
- Kumar, R., et al. (2020). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. DOI: 10.1002/mrc.3906
-
University of Rochester, Department of Chemistry. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education 2017, 94 (12), 1969-1973. Available at: [Link]
-
University of South Carolina, Department of Chemistry and Biochemistry. Recrystallization. Available at: [Link]
Sources
- 1. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Guide to the Structural Elucidation of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole Utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
This technical guide provides a detailed protocol and theoretical framework for the characterization of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in medicinal chemistry and materials science, this document elucidates the expected proton (¹H) and carbon-13 (¹³C) NMR spectral data, underpinned by fundamental principles of chemical shift theory and spin-spin coupling. Methodologies for sample preparation, data acquisition, and spectral interpretation are presented, offering a comprehensive workflow for the unambiguous structural verification of this and related heterocyclic compounds.
Introduction: The Role of 1,3,4-Oxadiazoles and the Imperative for Precise Characterization
The 1,3,4-oxadiazole ring is a prominent scaffold in medicinal chemistry and materials science, valued for its metabolic stability and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, incorporates two distinct aromatic systems bridged by this heterocyclic core. The precise arrangement of these substituents is critical to its function.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide offers a predictive analysis of the NMR spectrum of the title compound, providing a benchmark for researchers synthesizing or studying this molecule.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the phenyl and 2-methoxyphenyl rings, as well as the methoxy group. The chemical shifts (δ) are predicted based on the electronic effects of the substituents and the heterocyclic core.
A. The 2-Methoxyphenyl Ring Protons:
The protons on this ring (labeled H-3', H-4', H-5', and H-6') are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The ortho-methoxy group (-OCH₃) is an electron-donating group, which generally shields adjacent protons, causing them to resonate at a slightly lower chemical shift (upfield). However, the attachment to the electron-withdrawing 1,3,4-oxadiazole ring will deshield these protons.
-
H-6' : This proton is ortho to the oxadiazole ring and meta to the methoxy group. The strong deshielding from the adjacent heterocyclic ring is expected to shift this proton significantly downfield, likely appearing as a doublet of doublets (dd).
-
H-3' : This proton is ortho to the methoxy group and meta to the oxadiazole. It will be shielded by the methoxy group and is expected to resonate further upfield, likely as a doublet of doublets (dd).
-
H-4' and H-5' : These protons will exhibit complex splitting patterns, likely multiplets or triplets of doublets, in the mid-range of the aromatic signals for this ring system.
B. The Phenyl Ring Protons:
The protons of the unsubstituted phenyl ring (H-2'', H-3'', H-4'', H-5'', H-6'') will also resonate in the aromatic region. The 1,3,4-oxadiazole ring acts as an electron-withdrawing group, deshielding the ortho protons (H-2'' and H-6'').
-
H-2'' and H-6'' : These ortho protons are expected to be the most downfield of this spin system due to the deshielding effect of the oxadiazole ring. They will likely appear as a multiplet, often a doublet of doublets.
-
H-3'', H-4'', and H-5'' : These meta and para protons will resonate further upfield compared to the ortho protons and will likely appear as a complex multiplet.
C. The Methoxy Group Protons:
The three protons of the methoxy (-OCH₃) group are chemically equivalent and will appear as a sharp singlet. Due to the direct attachment to the aromatic ring, this signal is expected in the range of δ 3.8-4.0 ppm.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| H-2'', H-6'' (ortho-Ph) | 7.9 - 8.2 | m (or dd) | ~7-8 (ortho), ~1-2 (meta) |
| H-3'', H-5'' (meta-Ph) | 7.4 - 7.6 | m | ~7-8 (ortho), ~7-8 (ortho) |
| H-4'' (para-Ph) | 7.4 - 7.6 | m (or t) | ~7-8 (ortho) |
| H-6' (ortho to oxadiazole) | 7.8 - 8.1 | dd | ~7-8 (ortho), ~1-2 (meta) |
| H-5' (meta to oxadiazole) | 7.5 - 7.7 | m (or td) | ~7-8 (ortho), ~7-8 (ortho), ~1-2 (meta) |
| H-4' (meta to oxadiazole) | 7.0 - 7.2 | m (or td) | ~7-8 (ortho), ~7-8 (ortho), ~1-2 (meta) |
| H-3' (ortho to -OCH₃) | 6.9 - 7.1 | dd | ~7-8 (ortho), ~1-2 (meta) |
| -OCH₃ | 3.8 - 4.0 | s | N/A |
Note: These are predicted values. Actual experimental values may vary based on solvent and concentration.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule.
-
Oxadiazole Carbons (C-2, C-5) : These carbons are in a highly electron-deficient environment within the heterocyclic ring and are expected to be significantly deshielded, appearing far downfield, typically in the range of δ 160-165 ppm.
-
Aromatic Carbons : The carbons of the two phenyl rings will resonate in the typical aromatic region of δ 110-140 ppm.
-
Ipso-Carbons (C-1', C-1'') : The carbons directly attached to the oxadiazole ring will be deshielded.
-
C-2' (bearing the -OCH₃ group) : This carbon will be significantly deshielded due to the electronegative oxygen atom, appearing around δ 155-160 ppm.
-
The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents.
-
-
Methoxy Carbon (-OCH₃) : The carbon of the methoxy group is an sp³-hybridized carbon attached to an oxygen atom and will appear upfield, typically around δ 55-60 ppm.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2, C-5 (Oxadiazole) | 160 - 165 |
| C-2' (C-OCH₃) | 155 - 160 |
| Aromatic CHs | 110 - 135 |
| Aromatic Ipso-Carbons | 120 - 140 |
| -OCH₃ | 55 - 60 |
Experimental Protocol: NMR Data Acquisition
The following provides a standardized workflow for acquiring high-quality NMR data for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.
A. Sample Preparation:
-
Mass Measurement : Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its excellent solubilizing properties for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility is an issue.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer : Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Standard (Optional) : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
B. Spectrometer Setup and Data Acquisition:
-
Instrumentation : A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Tuning and Matching : Insert the sample into the spectrometer and ensure the probe is properly tuned and matched to the frequency of the nucleus being observed (¹H or ¹³C).
-
Locking and Shimming : Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition :
-
Pulse Sequence : Use a standard single-pulse experiment.
-
Spectral Width : Set a spectral width of approximately 12-16 ppm.
-
Number of Scans : Acquire 8 to 16 scans for a sample of this concentration.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is typically sufficient.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width : Set a spectral width of approximately 200-220 ppm.
-
Number of Scans : A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Relaxation Delay : A relaxation delay of 2 seconds is standard.
-
Data Visualization
Molecular Structure and Atom Numbering
Caption: Numbering scheme for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.
Workflow for NMR-Based Structural Elucidation
Caption: Standard workflow for NMR analysis from sample preparation to structure confirmation.
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification of synthesized organic molecules like 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole. By combining the predictive power of chemical shift theory with systematic experimental protocols, researchers can confidently assign the proton and carbon signals to their respective atoms within the molecular structure. The predicted data and methodologies outlined in this guide serve as a robust reference for scientists working with this important class of heterocyclic compounds, ensuring the integrity and accuracy of their findings. Further two-dimensional NMR experiments, such as COSY and HSQC, can be employed to provide even more definitive evidence of atomic connectivity.
References
-
Bala, S., et al. (2014). Oxadiazole: A Biologically Important Scaffold. Mini-Reviews in Medicinal Chemistry, 14(7), 614-635. Available at: [Link]
-
Jubeen, F., et al. (2022). A comprehensive review on the biological activities of 1,3,4-oxadiazole derivatives. Results in Chemistry, 4, 100323. Available at: [Link]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the NMR spectra, crucial for the structural elucidation and purity assessment of this important molecular scaffold. The guide is founded on established principles of NMR spectroscopy and supported by data from analogous structures in peer-reviewed literature, ensuring scientific integrity and practical applicability.
Introduction: The Significance of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, is a subject of interest in the development of novel therapeutic agents, such as for its potential in antiglycation applications[1].
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. By providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms, ¹H and ¹³C NMR are indispensable for confirming the identity and purity of newly synthesized molecules like 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole. This guide will delve into the nuanced interpretation of its NMR spectra, offering a foundational understanding for researchers working with this and related compounds.
Experimental Protocol: NMR Data Acquisition
The acquisition of high-quality NMR data is paramount for accurate spectral interpretation. The following protocol outlines a standard procedure for the preparation and analysis of a sample of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.
Sample Preparation
-
Analyte: 5-10 mg of high-purity, solid 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak in both ¹H (δ ~7.26 ppm) and ¹³C (δ ~77.16 ppm) NMR spectra.
-
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
-
NMR Instrument and Parameters
-
Spectrometer: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Frequency: 400 MHz
-
Pulse Program: zg30 (30° pulse angle)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Frequency: 100 MHz
-
Pulse Program: zgpg30 (power-gated decoupling)
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024
-
Spectral Width: 0 to 200 ppm
-
This experimental design ensures adequate signal-to-noise for both proton and carbon spectra while minimizing acquisition time.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, based on established chemical shift ranges and coupling constants for its constituent fragments.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | dd | 2H | H-2', H-6' |
| ~7.95 | dd | 1H | H-6'' |
| ~7.55 | m | 3H | H-3', H-4', H-5' |
| ~7.45 | td | 1H | H-4'' |
| ~7.15 | t | 1H | H-5'' |
| ~7.05 | d | 1H | H-3'' |
| ~3.90 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~164.5 | C-5 |
| ~164.0 | C-2 |
| ~157.0 | C-2'' |
| ~132.0 | C-4' |
| ~131.5 | C-4'' |
| ~129.0 | C-2', C-6' |
| ~127.0 | C-3', C-5' |
| ~124.0 | C-1' |
| ~121.0 | C-6'' |
| ~120.5 | C-5'' |
| ~112.0 | C-1'' |
| ~111.5 | C-3'' |
| ~55.5 | -OCH₃ |
In-Depth Spectral Interpretation and Analysis
The structural assignment of the NMR signals is based on the principles of chemical shifts, spin-spin coupling, and integration, with reference to known data for similar molecular structures.
¹H NMR Spectrum Analysis
The proton NMR spectrum can be divided into the aromatic region (δ 7.0-8.2 ppm) and the aliphatic region, which in this case contains only the methoxy group signal.
-
Phenyl Group Protons (H-2' to H-6'): The protons on the unsubstituted phenyl ring are expected to appear as a complex multiplet. The ortho protons (H-2', H-6') are deshielded due to the electron-withdrawing nature of the oxadiazole ring and are predicted to resonate around δ 8.15 ppm as a doublet of doublets. The meta (H-3', H-5') and para (H-4') protons will appear further upfield, around δ 7.55 ppm , likely as an overlapping multiplet.
-
2-Methoxyphenyl Group Protons (H-3'' to H-6''): The protons of the 2-methoxyphenyl group will exhibit a distinct splitting pattern due to their different chemical environments. The H-6'' proton, being ortho to both the oxadiazole ring and the methoxy group, is expected to be the most downfield of this system, appearing around δ 7.95 ppm as a doublet of doublets. The H-4'' proton will likely resonate around δ 7.45 ppm as a triplet of doublets. The H-5'' proton is predicted to be a triplet around δ 7.15 ppm , and the H-3'' proton, being ortho to the electron-donating methoxy group, will be the most shielded, appearing as a doublet around δ 7.05 ppm . This upfield shift for the proton ortho to the methoxy group is a characteristic feature.
-
Methoxy Group Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet at approximately δ 3.90 ppm .
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Oxadiazole Ring Carbons (C-2 and C-5): The two carbons of the 1,3,4-oxadiazole ring are in a highly deshielded environment due to the adjacent electronegative oxygen and nitrogen atoms. They are expected to resonate at the downfield end of the spectrum, around δ 164.0-164.5 ppm .[2] These signals are characteristic of the 1,3,4-oxadiazole core.
-
Phenyl Group Carbons (C-1' to C-6'): The ipso-carbon (C-1') attached to the oxadiazole ring is predicted around δ 124.0 ppm . The other aromatic carbons will appear in the typical range of δ 127.0-132.0 ppm .
-
2-Methoxyphenyl Group Carbons (C-1'' to C-6''): The carbon bearing the methoxy group (C-2'') will be significantly deshielded, with a predicted chemical shift of around δ 157.0 ppm . The ipso-carbon attached to the oxadiazole ring (C-1'') is expected around δ 112.0 ppm . The remaining aromatic carbons will resonate within the range of δ 111.5-131.5 ppm .
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the aliphatic region, with a characteristic chemical shift of approximately δ 55.5 ppm .
Visualizing Molecular Structure and Workflow
Diagrams are essential for visualizing the molecular structure and the logical flow of spectral assignment.
Caption: Molecular structure of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.
Caption: Experimental workflow for NMR data acquisition and analysis.
Conclusion
The detailed analysis of the ¹H and ¹³C NMR spectra of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole provides a robust framework for the structural verification of this compound. The predicted chemical shifts and coupling patterns are consistent with the known electronic effects of the phenyl, 2-methoxyphenyl, and 1,3,4-oxadiazole moieties. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds for pharmaceutical and materials science applications. The provided protocols and interpretations are designed to be both educational and of practical utility in a research setting.
References
-
Gholivand, K., et al. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 33(3). Available at: [Link]
- Piala, J. J., & Yale, H. L. (1964). Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. U.S. Patent No. 3,141,022. Washington, DC: U.S. Patent and Trademark Office.
-
Aziz-ur-Rehman, et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan, 35(2), 520-526. Available at: [Link]
-
Tan, S. M., et al. (2015). Syntheses, crystal structures and Hirshfeld surface analysis of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole and 2-[(2-chloro-6-fluorobenzyl)sulfanyl]. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1206–1211. Available at: [Link]
-
Reva, I., et al. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 28(22), 7549. Available at: [Link]
-
Taha, M., et al. (2017). Synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives and Evaluation of their antiglycation Potential. Medicinal Chemistry Research, 26(10), 2373-2384. Available at: [Link]
-
Al-Salami, B. K., et al. (2017). Synthesis, characterization and effect of bis-1,3,4-oxadiazole rings containing glycine moiety on the activity of some transferase enzymes. Journal of Global Pharma Technology, 9(4), 1-9. Available at: [Link]
-
Shimoga, G., et al. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Preprints. Available at: [Link]
-
SpectraBase. (n.d.). 2-Phenyl-5-(2-thienyl)-1,3,4-oxadiazole. Wiley-VCH. Available at: [Link]
-
Kumar, D., et al. (2013). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. International Journal of Pharmaceutical Sciences and Research, 4(9), 3536. Available at: [Link]
-
Fun, H.-K., et al. (2010). 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3072. Available at: [Link]
-
Fun, H.-K., et al. (2008). 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o538. Available at: [Link]
-
The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Supplementary Information. Available at: [Link]
Sources
A Technical Guide to the Structural Elucidation of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole Utilizing FT-IR and Mass Spectrometry
This in-depth technical guide provides a comprehensive analysis of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry due to the broad biological activities associated with the 1,3,4-oxadiazole scaffold.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural characterization through Fourier-Transform Infrared (FT-IR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS). The methodologies, data interpretation, and underlying scientific principles are presented to ensure both technical accuracy and practical applicability.
Introduction: The Significance of 2,5-Disubstituted 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in the development of novel therapeutic agents.[2][4] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][3] The biological efficacy of these compounds is intrinsically linked to their molecular structure. Therefore, unambiguous structural confirmation is a critical step in their synthesis and development. This guide focuses on the analytical techniques of FT-IR and Mass Spectrometry to provide a robust framework for the characterization of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.
Overall Analytical Workflow
The structural confirmation of a synthesized organic molecule like 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is a multi-step process. It begins with the purification of the synthesized compound, followed by spectroscopic analyses to confirm its molecular structure and purity. The workflow diagram below illustrates the logical progression of this analytical process.
Caption: Overall analytical workflow for the structural confirmation of the target compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule.[5] It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.).[6]
Theoretical Basis for FT-IR Analysis
The vibrational frequencies of different bonds (e.g., C=O, C-H, C=N, C-O-C) are characteristic and can be used to identify the presence of specific functional groups within the molecule. For 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, we anticipate observing characteristic absorption bands for the 1,3,4-oxadiazole ring, the aromatic phenyl and methoxyphenyl rings, and the ether linkage.
Experimental Protocol: KBr Pellet Method
The KBr pellet method is a common and effective technique for preparing solid samples for FT-IR transmission analysis.[7][8]
Materials and Equipment:
-
2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (pure, dry sample)
-
Spectroscopy-grade Potassium Bromide (KBr), oven-dried
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
FT-IR Spectrometer
Step-by-Step Protocol:
-
Sample Preparation: Grind 1-2 mg of the synthesized compound in an agate mortar to a fine powder.[7]
-
Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample. The mixture should be homogenous.[7][9]
-
Pellet Formation: Transfer the mixture to a pellet-pressing die. Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.[10]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Interpretation of the Expected FT-IR Spectrum
The FT-IR spectrum of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is expected to exhibit several characteristic absorption bands. The interpretation is based on established literature values for similar 2,5-disubstituted 1,3,4-oxadiazole derivatives.[1][11][12]
| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 2950-2850 | C-H stretching | -OCH₃ group |
| 1615-1580 | C=N stretching | 1,3,4-Oxadiazole ring |
| 1580-1450 | C=C stretching | Aromatic rings |
| 1250-1200 | Asymmetric C-O-C stretching | Aryl ether (-O-CH₃) |
| 1070-1020 | Symmetric C-O-C stretching | 1,3,4-Oxadiazole ring |
| 750-700 | C-H out-of-plane bending | Monosubstituted and ortho-disubstituted benzene rings |
The presence of a strong band around 1600 cm⁻¹ is characteristic of the C=N stretching of the oxadiazole ring.[1] The C-O-C stretching of the oxadiazole ring is typically observed around 1040 cm⁻¹.[1] The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will appear in the 1580-1450 cm⁻¹ region. The methoxy group should present a characteristic C-H stretching band and a strong C-O-C stretching band.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with a high-energy electron beam, causing ionization and extensive fragmentation of the molecule.[14][15][16] This fragmentation pattern provides a molecular fingerprint that is invaluable for structural elucidation.[17][18]
Theoretical Basis for EI-MS Analysis
In EI-MS, the analyte molecule is ionized to form a molecular ion (M⁺˙), which can then undergo a series of fragmentation reactions to produce smaller, charged fragments.[19] The fragmentation pattern is dependent on the structure of the molecule and the stability of the resulting fragments. The analysis of these fragments allows for the deduction of the original molecular structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Instrumentation:
-
A mass spectrometer equipped with an Electron Ionization (EI) source. Typically, this is coupled with a Gas Chromatograph (GC-MS) for sample introduction, or a direct insertion probe can be used for pure solid samples.
Step-by-Step Protocol:
-
Sample Introduction: A small amount of the purified compound is introduced into the ion source. For a solid sample, a direct insertion probe is often used. The sample is vaporized by heating.
-
Ionization: The gaseous sample molecules are bombarded with a beam of electrons, typically at 70 eV.[1][19]
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.
Interpretation of the Expected Mass Spectrum and Fragmentation Pattern
The molecular formula for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is C₁₅H₁₂N₂O₂. The expected molecular weight is approximately 252.27 g/mol . Therefore, the molecular ion peak (M⁺˙) should be observed at m/z 252.
The fragmentation of 2,5-disubstituted 1,3,4-oxadiazoles often involves the cleavage of the heterocyclic ring and the substituent groups.[2][20] The proposed fragmentation pathway for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is illustrated below.
Caption: Proposed EI-MS fragmentation pathway for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.
Key Expected Fragments:
-
m/z 252 (M⁺˙): The molecular ion peak, confirming the molecular weight of the compound.
-
m/z 105 ([C₇H₅O]⁺): A prominent peak corresponding to the benzoyl cation, formed by the cleavage of the bond between the phenyl group and the oxadiazole ring, followed by rearrangement.
-
m/z 77 ([C₆H₅]⁺): The phenyl cation, resulting from the loss of a carbonyl group (CO) from the benzoyl cation.
-
m/z 107 ([C₇H₇O]⁺): A fragment corresponding to the methoxyphenyl cation. The fragmentation of the methoxyphenyl group can also lead to the loss of a methyl radical (CH₃) or formaldehyde (CH₂O).[20]
Summary of Spectroscopic Data
| Analytical Technique | Data Type | Expected Key Observations | Structural Inference |
| FT-IR Spectroscopy | Wavenumber (cm⁻¹) | ~1600 (C=N), ~1250 & ~1040 (C-O-C), 3100-3000 (Aromatic C-H) | Presence of 1,3,4-oxadiazole ring, aromatic systems, and ether linkage. |
| Mass Spectrometry (EI-MS) | Mass-to-Charge (m/z) | 252 (M⁺˙), 105, 77, 107 | Confirms molecular weight and provides fragmentation pattern consistent with the proposed structure. |
Conclusion
The combined application of FT-IR spectroscopy and mass spectrometry provides a powerful and self-validating approach for the structural elucidation of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole. FT-IR confirms the presence of the key functional groups, while EI-MS establishes the molecular weight and offers detailed structural information through its characteristic fragmentation pattern. This guide outlines the fundamental principles, detailed experimental protocols, and logical data interpretation, providing a robust framework for the characterization of this and other related heterocyclic compounds in a research and development setting.
References
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
12.2: Interpreting Mass Spectra. (2024, May 27). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved January 25, 2026, from [Link]
-
KBr Pellet Method. (n.d.). Shimadzu. Retrieved January 25, 2026, from [Link]
-
Grimme, S., et al. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(20), 3765-3775. [Link]
-
Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives and Evaluation of their antiglycation Potential. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
3.1: Electron Ionization. (2022, July 3). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Interpretation of mass spectra. (n.d.). University of Arizona. Retrieved January 25, 2026, from [Link]
-
Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). SpringerLink. Retrieved January 25, 2026, from [Link]
-
Principles of FTIR Spectroscopy. (n.d.). Michigan State University. Retrieved January 25, 2026, from [Link]
-
How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023, November 2). YouTube. Retrieved January 25, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. (n.d.). SciELO. Retrieved January 25, 2026, from [Link]
-
Zhang, Y., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11593-11603. [Link]
-
FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Sample preparation for FT-IR. (n.d.). University of the West Indies at Mona. Retrieved January 25, 2026, from [Link]
-
Mass spectral interpretation. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
-
Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.). LECO Corporation. Retrieved January 25, 2026, from [Link]
-
Sam, J. W., & Yourick, J. J. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Journal of Mass Spectrometry, 58(12), e4999. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
7: FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. (n.d.). International Journal of Scientific & Advanced Research. Retrieved January 25, 2026, from [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
El-Sayed, W. A., et al. (2021). Synthesis and Screening of New[1][12][17]Oxadiazole,[1][11][17]Triazole, and[1][11][17]Triazolo[4,3-b][1][11][17]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1435-1445. [Link]
-
Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Structure Elucidation from Spectroscopic Data in Organic Chemistry. (2019, March 2). YouTube. Retrieved January 25, 2026, from [Link]
-
Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek Press. Retrieved January 25, 2026, from [Link]
-
MASS SPECTROMETRY OF OXAZOLES. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). Asian Journal of Chemistry. Retrieved January 25, 2026, from [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]
-
Interpretation of Mass Spectra. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Please explain the principles, advantages, and disadvantages of EI. (n.d.). Shimadzu. Retrieved January 25, 2026, from [Link]
-
Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021, January 17). MDPI. Retrieved January 25, 2026, from [Link]
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. shimadzu.com [shimadzu.com]
- 8. m.youtube.com [m.youtube.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. kinteksolution.com [kinteksolution.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 16. rroij.com [rroij.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. uni-saarland.de [uni-saarland.de]
- 20. researchgate.net [researchgate.net]
Methodological & Application
In vitro BSA-glucose antiglycation assay protocol for oxadiazole compounds
Application Note & Protocol
A Robust In Vitro Fluorescence-Based Assay for Screening Oxadiazole Compounds as Inhibitors of Protein Glycation
Introduction: The Challenge of Protein Glycation
Protein glycation is a non-enzymatic reaction between reducing sugars (like glucose) and the free amino groups of proteins, lipids, or nucleic acids.[1][2] This process, also known as the Maillard reaction, initially forms a reversible Schiff base, which then rearranges to a more stable Amadori product.[3] Over weeks to months, these early products undergo further complex reactions—including oxidation, dehydration, and condensation—to form a heterogeneous group of irreversible adducts known as Advanced Glycation End-products (AGEs).[2][3]
The accumulation of AGEs is a key pathogenic factor in the development and progression of chronic diseases, particularly diabetic complications such as nephropathy, retinopathy, and cardiovascular disease.[2][4] AGEs exert their detrimental effects by altering the structure and function of proteins (e.g., collagen), leading to tissue stiffness, and by interacting with the Receptor for AGEs (RAGE), triggering inflammatory and oxidative stress pathways.
Consequently, inhibiting the formation of AGEs is a promising therapeutic strategy. Oxadiazoles, a class of five-membered heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, with many derivatives showing potential antidiabetic and antiglycation activities.[5][6][7] This application note provides a detailed, self-validating protocol for screening the antiglycation potential of novel oxadiazole compounds using the well-established in vitro Bovine Serum Albumin (BSA)-glucose model.
Assay Principle: Monitoring AGE Formation via Fluorescence
This assay simulates in vivo protein glycation by incubating a model protein, Bovine Serum Albumin (BSA), with a high concentration of glucose under physiological temperature and pH. Many AGEs possess intrinsic fluorescent properties.[8] The progressive formation of these fluorescent AGEs can be quantitatively monitored using a fluorescence spectrophotometer or plate reader, typically with an excitation wavelength of approximately 370 nm and an emission wavelength around 440 nm.[9][10][11]
The efficacy of a test compound, such as an oxadiazole derivative, is determined by its ability to inhibit the increase in fluorescence intensity compared to a control reaction (containing only BSA and glucose). Aminoguanidine, a well-characterized glycation inhibitor that acts by trapping reactive dicarbonyl intermediates, is used as a positive control to validate the assay's performance.[12][13]
Materials and Reagents
| Reagent | Supplier Example | Grade | Notes |
| Bovine Serum Albumin (BSA), Fraction V | Sigma-Aldrich (A7906) | ≥98% | Ensure it is essentially fatty acid-free. |
| D-(+)-Glucose | Sigma-Aldrich (G8270) | ACS Reagent | |
| Aminoguanidine hydrochloride | Sigma-Aldrich (A7009) | ≥98% | Positive control. |
| Potassium Phosphate Monobasic (KH₂PO₄) | Fisher Scientific | ACS Grade | For buffer preparation. |
| Sodium Phosphate Dibasic (Na₂HPO₄) | Fisher Scientific | ACS Grade | For buffer preparation. |
| Sodium Azide (NaN₃) | Sigma-Aldrich (S2002) | ≥99.5% | Toxic! Handle with care. Prevents microbial growth. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich (D8418) | ACS Spectrophotometric Grade | For dissolving test compounds. |
| Oxadiazole Test Compounds | N/A | High Purity | Synthesized in-house or sourced commercially. |
| 96-well Black, Clear-Bottom Plates | Corning (3603) | Sterile, TC-treated | For fluorescence measurements. |
| Deionized Water (ddH₂O) | Millipore Milli-Q | 18.2 MΩ·cm |
Detailed Experimental Protocol
Preparation of Stock Solutions
-
Phosphate Buffer (100 mM, pH 7.4):
-
Prepare Solution A: Dissolve 13.61 g of KH₂PO₄ in 1 L of ddH₂O.
-
Prepare Solution B: Dissolve 14.2 g of Na₂HPO₄ in 1 L of ddH₂O.
-
Mix approximately 190 mL of Solution A with 810 mL of Solution B.
-
Adjust the pH to 7.4 using a calibrated pH meter by adding small volumes of Solution A or B.
-
This buffer is the diluent for all other reagents unless specified.
-
-
BSA Stock Solution (100 mg/mL):
-
Weigh 1 g of BSA and dissolve it in 10 mL of 100 mM Phosphate Buffer.
-
Mix gently by inversion to avoid frothing. Do not vortex.
-
Prepare this solution fresh on the day of the experiment.
-
-
Glucose Stock Solution (500 mM):
-
Weigh 9.01 g of D-glucose and dissolve in 100 mL of 100 mM Phosphate Buffer.
-
Ensure it is fully dissolved. This can be stored at 4°C for up to one week.
-
-
Aminoguanidine Stock Solution (100 mM):
-
Weigh 110.5 mg of aminoguanidine hydrochloride and dissolve in 10 mL of 100 mM Phosphate Buffer.
-
Prepare fresh. This will be used as the positive control.
-
-
Oxadiazole Test Compound Stock Solutions (e.g., 100 mM):
-
Dissolve the oxadiazole compounds in DMSO to create a high-concentration stock (e.g., 100 mM).
-
The final concentration of DMSO in the reaction mixture should be kept constant and low (≤1%) across all wells to avoid solvent effects.
-
-
Sodium Azide Stock Solution (0.2% w/v):
-
Dissolve 20 mg of NaN₃ in 10 mL of ddH₂O. Handle with extreme caution in a fume hood.
-
Assay Setup
This protocol is designed for a final reaction volume of 200 µL per well in a 96-well plate. It is crucial to set up the following controls for a self-validating experiment.
Table 1: Experimental Groups for Antiglycation Assay
| Group Name | Role | BSA (Final) | Glucose (Final) | Inhibitor (Final) | Purpose |
| Blank | Background | 10 mg/mL | 50 mM | None | To measure background fluorescence of reagents and test compounds without glycation. |
| Control (Glycated) | Negative Control | 10 mg/mL | 50 mM | None | Represents 100% glycation (0% inhibition). |
| Positive Control | Assay Validation | 10 mg/mL | 50 mM | 1 mM Aminoguanidine | Confirms that inhibition can be detected in the assay system. |
| Test Compound | Screening | 10 mg/mL | 50 mM | Variable (e.g., 10, 50, 100 µM) | To determine the % inhibition by the oxadiazole compound. |
| Compound Control | Compound Check | 10 mg/mL | None | Variable (as above) | Checks for compound interference with BSA fluorescence. |
Step-by-Step Reaction Mixture Preparation
-
Prepare a Master Mix: For each condition, prepare a master mix to ensure consistency. The volumes below are per well (final volume 200 µL).
-
Final Concentrations: 10 mg/mL BSA, 50 mM Glucose.
-
-
Pipetting Scheme (per well):
-
Control (Glycated):
-
128 µL Phosphate Buffer
-
20 µL BSA Stock (100 mg/mL)
-
20 µL Glucose Stock (500 mM)
-
2 µL DMSO
-
30 µL ddH₂O (or buffer)
-
-
Positive Control (Aminoguanidine):
-
108 µL Phosphate Buffer
-
20 µL BSA Stock (100 mg/mL)
-
20 µL Glucose Stock (500 mM)
-
20 µL Aminoguanidine (10 mM intermediate dilution)
-
2 µL DMSO
-
30 µL ddH₂O (or buffer)
-
-
Test Compound (e.g., 100 µM final):
-
108 µL Phosphate Buffer
-
20 µL BSA Stock (100 mg/mL)
-
20 µL Glucose Stock (500 mM)
-
2 µL Oxadiazole Stock (10 mM in DMSO)
-
50 µL ddH₂O (or buffer)
-
-
Blank (for Test Compound):
-
128 µL Phosphate Buffer
-
No BSA
-
20 µL Glucose Stock (500 mM)
-
2 µL Oxadiazole Stock (10 mM in DMSO)
-
50 µL ddH₂O (or buffer)
-
Note: Adjust volumes as necessary based on stock concentrations to achieve the desired final concentrations. Ensure the final DMSO concentration is constant in all relevant wells.
-
-
Add Sodium Azide: Add 2 µL of 0.2% Sodium Azide stock solution to each well to achieve a final concentration of 0.002%.
-
Incubation:
Fluorescence Measurement
-
After the incubation period, bring the plate to room temperature.
-
Using a fluorescence microplate reader, measure the fluorescence intensity.
-
Set the excitation wavelength to 370 nm and the emission wavelength to 440 nm .[9][10][15]
-
Record the Relative Fluorescence Units (RFU) for all wells.
Data Analysis and Interpretation
-
Correct for Blank Fluorescence: For each sample, subtract the fluorescence of its corresponding blank (the well without BSA but with the compound).
-
Corrected RFU (Control) = RFU (Control) - RFU (Blank for Control)
-
Corrected RFU (Test) = RFU (Test) - RFU (Blank for Test Compound)
-
-
Calculate Percentage Inhibition: The antiglycation activity is expressed as the percentage inhibition of AGEs formation, calculated using the following formula:
% Inhibition = [ ( A₀ - A₁ ) / A₀ ] × 100
Where:
-
A₀ is the Corrected RFU of the Control (glycated) sample.
-
A₁ is the Corrected RFU of the Test sample (containing the oxadiazole compound).
-
-
Data Presentation: Summarize the results in a table and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of glycation).
Table 2: Sample Data and Calculation
| Sample | Concentration (µM) | Raw RFU | Blank RFU | Corrected RFU (A₁ or A₀) | % Inhibition |
| Control | 0 | 8500 | 150 | 8350 (A₀) | 0% |
| Aminoguanidine | 1000 | 2500 | 150 | 2350 | 71.9% |
| Oxadiazole-X | 10 | 7100 | 180 | 6920 | 17.1% |
| Oxadiazole-X | 50 | 5200 | 180 | 5020 | 39.9% |
| Oxadiazole-X | 100 | 3400 | 180 | 3220 | 61.4% |
Interpretation: A higher percentage of inhibition indicates a more potent antiglycation activity. The results for the oxadiazole compounds should be compared to the positive control, aminoguanidine. An IC₅₀ value provides a quantitative measure of potency, which is essential for structure-activity relationship (SAR) studies in drug development.
References
-
Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation. (2023). MDPI. [Link]
-
Antioxidant and anti-advanced glycation end products formation properties of palmatine. (2021). Journal of Pharmacy & Pharmacognosy Research. [Link]
-
IN VITRO EVALUATION OF THE ANTIGLYCATION AND ANTIOXIDANT POTENTIAL OF THE DIETARY SUPPLEMENT L-CITRULLINE. (2023). Journal of Medicinal and Pharmaceutical Sciences. [Link]
-
Glycation Inhibition of Bovine Serum Albumin by Extracts of Momordica charantia L. using Spectroscopic and Computational Methods - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Development of a specific fluorescent probe to detect advanced glycation end products (AGEs). (2024). RSC Publishing. [Link]
-
Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. (2003). PubMed. [Link]
-
The pathway of protein glycation and AGE formation. (n.d.). ResearchGate. [Link]
-
Oxadiazole ring containing commercially available drugs. (n.d.). ResearchGate. [Link]
-
Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. (n.d.). ResearchGate. [Link]
-
Fluorescent advanced glycation end-products (ages) detected by spectro-photofluorimetry, as a screening tool to detect diabetic microvascular complications. (n.d.). SciRP.org. [Link]
-
Serum Fluorescent Advanced Glycation End (F-AGE) products in gestational diabetes patients - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Chelation: A Fundamental Mechanism of Action of AGE Inhibitors, AGE Breakers, and Other Inhibitors of Diabetes Complications - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Oxadiazole and its derivatives: A review on recent progress in an anti-diabetic activity. (2024). [Link]
-
An overview on glycation: molecular mechanisms, impact on proteins, pathogenesis, and inhibition - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
How do Advanced Glycation End Products cause us to grow older quicker? (2024). YouTube. [Link]
-
A Comprehensive Review on the Antidiabetic Activity of Oxadiazole Derivatives. (n.d.). RJPT. [Link]
-
Antiglycation therapy: Discovery of promising antiglycation agents for the management of diabetic complications. (n.d.). Taylor & Francis. [Link]
-
Towards Onsite Age Estimation of Semen Stains Using Fluorescence Spectroscopy. (2023). MDPI. [Link]
-
Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Inhibition of Advanced Glycation End-Product Formation and Antioxidant Activity by Extracts and Polyphenols from Scutellaria alpina L. and S. altissima L. (n.d.). MDPI. [Link]
-
Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats. (2023). Semantic Scholar. [Link]
-
Advanced Glycation End Products (AGEs) May Be a Striking Link Between Modern Diet and Health. (n.d.). PubMed Central. [Link]
Sources
- 1. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on glycation: molecular mechanisms, impact on proteins, pathogenesis, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Glycation End Products (AGEs) May Be a Striking Link Between Modern Diet and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. rjptonline.org [rjptonline.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Serum Fluorescent Advanced Glycation End (F-AGE) products in gestational diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jppres.com [jppres.com]
- 11. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. journals.uran.ua [journals.uran.ua]
- 15. Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Screening of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, compelling the scientific community to discover and develop new classes of antimicrobial agents.[1] The 1,3,4-oxadiazole scaffold has emerged as a highly privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent antibacterial, antifungal, antiviral, and antitubercular properties.[1][2][3] The 1,3,4-oxadiazole ring is often considered a bioisostere of amide and ester functionalities, a feature that can enhance physicochemical and pharmacokinetic properties, making it a valuable component of modern pharmacophores.[2][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of a specific series of these compounds: 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives. We will detail field-proven protocols, explain the causality behind experimental choices, and provide a framework for the robust evaluation of their therapeutic potential.
Guiding Principle: A Two-Tiered Screening Approach
A successful screening campaign balances throughput with accuracy. We advocate for a two-tiered approach:
-
Primary Screening (Qualitative): An initial, rapid assessment to identify derivatives with any antimicrobial activity. The Agar Well Diffusion Assay is the method of choice for this stage due to its simplicity and efficiency in screening multiple compounds against a panel of microorganisms.[5]
-
Secondary Screening (Quantitative): For active compounds identified in the primary screen, a more rigorous method is required to quantify their potency. The Broth Microdilution Method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism.[6][7][8]
This sequential workflow ensures that resources are focused on the most promising candidates, streamlining the early stages of the drug discovery process.
Caption: High-level workflow for antimicrobial screening.
Section 1: Preliminary Considerations & Setup
Scientific integrity requires meticulous preparation. Before initiating any assay, ensure the following components are standardized.
Test Compound Preparation
The solubility and stability of your 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives are critical.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for initial screening due to its ability to dissolve a wide range of organic compounds.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 20 mM) in 100% DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Solvent Control: Crucially, all assays must include a "vehicle" or "solvent" control (e.g., DMSO at the highest concentration used in the assay) to ensure the solvent itself has no antimicrobial effect.
Selection of Microbial Strains
Screening against a diverse panel of clinically relevant microorganisms is essential to determine the spectrum of activity. A recommended starting panel includes:
| Kingdom | Phylum/Class | Species | ATCC No. | Relevance |
| Bacteria | Gram-positive | Staphylococcus aureus | 25923 | Common cause of skin and systemic infections |
| Bacteria | Gram-positive | Bacillus subtilis | 6633 | Gram-positive model organism |
| Bacteria | Gram-negative | Escherichia coli | 25922 | Common cause of GI and urinary tract infections |
| Bacteria | Gram-negative | Pseudomonas aeruginosa | 27853 | Opportunistic pathogen, often drug-resistant |
| Fungi | Yeast | Candida albicans | 10231 | Common cause of fungal infections |
| Fungi | Mold | Aspergillus niger | 16404 | Common mold, opportunistic pathogen |
Culture Media and Controls
Standardized media are non-negotiable for reproducibility.
-
Bacterial Testing: Use Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB).[9] These media have low levels of inhibitors and support the growth of most common pathogens.
-
Fungal Testing: Use Sabouraud Dextrose Agar (SDA) and Sabouraud Dextrose Broth (SDB) or RPMI-1640 for more standardized fungal susceptibility testing.
-
Positive Controls: Always include a standard antibiotic/antifungal to validate the assay's performance.
| Organism Type | Recommended Control | Typical Concentration |
| Gram-positive Bacteria | Vancomycin or Ciprofloxacin | 5 µg/mL |
| Gram-negative Bacteria | Ciprofloxacin or Gentamicin | 5 µg/mL |
| Fungi | Fluconazole or Amphotericin B | 10 µg/mL |
Section 2: Protocol for Agar Well Diffusion Assay
This method provides a rapid visual assessment of antimicrobial activity.[5]
Principle
A standardized microbial inoculum is swabbed onto an agar plate. Wells are then cut into the agar, and the test compounds are added. As the compounds diffuse into the agar, they create a concentration gradient. If a compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" (ZOI) around the well.[10][11] The diameter of this zone correlates with the compound's potency and diffusion characteristics.
Step-by-Step Methodology
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This step is critical for reproducibility.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum, ensuring it is fully saturated.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton (or Sabouraud) agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage.
-
-
Well Creation and Compound Application:
-
Incubation:
-
Let the plates sit at room temperature for 1 hour to allow for pre-diffusion of the compounds.
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 25-28°C for 48 hours for fungi.[12]
-
-
Data Collection:
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using a caliper or ruler.
-
Record the results. Any clear zone around a well indicates antimicrobial activity.
-
Interpreting the Results
The data should be recorded in a structured table. A larger ZOI generally suggests greater potency, although this can be influenced by the compound's solubility and diffusion rate in agar.
Table 1: Example Data from Agar Well Diffusion Screening Test Concentration: 1 mg/mL
| Compound ID | S. aureus (mm) | E. coli (mm) | C. albicans (mm) |
| Derivative 1 | 18 | 7 | 0 |
| Derivative 2 | 22 | 15 | 12 |
| Derivative 3 | 10 | 0 | 0 |
| Ciprofloxacin | 25 | 30 | N/A |
| Fluconazole | N/A | N/A | 24 |
| DMSO (Solvent) | 0 | 0 | 0 |
Section 3: Protocol for Broth Microdilution (MIC) Assay
This assay provides a quantitative measure of a compound's potency and is the gold standard for susceptibility testing.[13]
Principle
The broth microdilution method involves challenging a standardized bacterial or fungal inoculum with serial two-fold dilutions of the test compound in a 96-well microtiter plate.[14] Following incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth occurs.[15]
Step-by-Step Methodology
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of sterile broth (MHB or SDB) to wells 2 through 12 in each row of a 96-well plate.
-
Prepare a starting solution of the test compound at twice the highest desired final concentration (e.g., 512 µg/mL). Add 200 µL of this solution to well 1.
-
Perform a serial two-fold dilution: transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no compound).
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland suspension as described in section 2.2.
-
Dilute this suspension in the appropriate broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells. A typical dilution is 1:100.
-
-
Plate Inoculation:
-
Add 100 µL of the final standardized inoculum to each well (wells 1-12). This will halve the concentration of the compound in each well, bringing it to the desired final test range (e.g., 256 µg/mL down to 0.25 µg/mL).
-
The final volume in each well will be 200 µL.
-
-
Controls:
-
Growth Control: Well 12 (broth + inoculum, no compound). Must show clear turbidity.
-
Sterility Control: A separate well with 200 µL of broth only (no inoculum). Must remain clear.
-
Positive Control: A separate row with a standard antibiotic undergoing serial dilution.
-
-
Incubation:
-
Cover the plate with a lid or adhesive seal to prevent evaporation.
-
Incubate at 35-37°C for 18-24 hours for bacteria or 25-28°C for 48 hours for fungi.
-
-
Reading the MIC:
-
Visually inspect the wells for turbidity. A plate reader measuring absorbance (e.g., at 600 nm) can also be used for a more objective reading.
-
The MIC is the lowest concentration where no turbidity is observed.
-
Caption: Visual determination of MIC in a 96-well plate.
Data Presentation
MIC values are the cornerstone for quantitative comparison and are essential for structure-activity relationship (SAR) studies.
Table 2: Example MIC Data for Active Oxadiazole Derivatives (µg/mL)
| Compound ID | S. aureus | E. coli | P. aeruginosa | C. albicans |
| Derivative 1 | 16 | >256 | >256 | >256 |
| Derivative 2 | 4 | 32 | 64 | 8 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
Section 4: Potential Mechanism of Action & Next Steps
While these screening assays determine if a compound is active, they do not reveal how. The 1,3,4-oxadiazole scaffold has been implicated in several antimicrobial mechanisms of action.[4] A prominent target, particularly for antibacterial activity, is the inhibition of bacterial topoisomerases like DNA gyrase and topoisomerase IV.[2] These enzymes are essential for DNA replication, and their inhibition leads to cell death.
Caption: Hypothesized mechanism: Inhibition of DNA gyrase.
Further studies for promising candidates would involve enzyme inhibition assays, membrane permeability studies, and time-kill kinetics to elucidate the precise mechanism and determine whether the compounds are bacteriostatic or bactericidal.
References
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. Available at: [Link]
-
Asati, V., et al. (2014). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Journal of reports in pharmaceutical sciences. Available at: [Link]
-
Gahlout, M., & Gautam, D. C. (2015). Synthesis and Antimicrobial Screening of Some Novel 2, 5-Disubstituted 1, 3, 4-oxadiazole Derivatives. ResearchGate. Available at: [Link]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]
-
Kumar, R., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. Available at: [Link]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. Available at: [Link]
-
Kumar, V., et al. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. PubMed. Available at: [Link]
-
Al-Shabib, N. A., et al. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information. Available at: [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Center for Biotechnology Information. Available at: [Link]
-
Patel, R. B., et al. (2012). Synthesis and antimicrobial screening of 1,3,4-oxadiazole and clubbed thiophene derivatives. ResearchGate. Available at: [Link]
-
Rakuno Gakuen University. (2019). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]
-
LibreTexts Biology. (2021). Minimal Inhibitory Concentration (MIC). Biology LibreTexts. Available at: [Link]
-
Husain, A., et al. (2015). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
-
Wadhwa, G., & Dourou, A. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
-
Aryal, S. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. Available at: [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: [Link]
-
Nathan, P., et al. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. Available at: [Link]
-
Singh, A. K., et al. (2012). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. ResearchGate. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information. Available at: [Link]
-
de Almeida, N. N., et al. (2020). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. National Center for Biotechnology Information. Available at: [Link]
-
NC DNA Day Blog. (2023). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available at: [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]
-
Bio-protocol. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Bio-protocol. Available at: [Link]
-
Choudhary, P., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Journal of Advanced Scientific Research. Available at: [Link]
-
ResearchGate. (2015). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. ResearchGate. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]
Sources
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. botanyjournals.com [botanyjournals.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. emerypharma.com [emerypharma.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistnotes.com [chemistnotes.com]
- 12. webcentral.uc.edu [webcentral.uc.edu]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
In Vitro Cytotoxicity Assay (MTT) for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for determining the in vitro cytotoxic potential of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential anticancer properties.[1][2][3] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] This guide details the scientific principles, offers a validated step-by-step protocol, and provides insights into data analysis and troubleshooting, designed for researchers in drug discovery and oncology.
Scientific Principle: The Mechanism of the MTT Assay
The MTT assay is a quantitative method that measures the metabolic activity of living cells.[5] Its principle is grounded in the enzymatic conversion of a yellow tetrazolium salt, MTT, into an insoluble purple formazan product.[4][6] This biochemical conversion is exclusively carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[4]
The Causality: The mitochondrial activity of a cell is a direct indicator of its viability. In healthy, proliferating cells, mitochondrial enzymes like succinate dehydrogenase are highly active and readily reduce the MTT salt.[6] Conversely, in dead or dying cells (due to apoptosis or necrosis induced by a cytotoxic compound), mitochondrial function is compromised, leading to a significant decrease in enzyme activity and thus, a reduction in formazan production.
The resulting purple formazan crystals are insoluble in aqueous culture medium.[6] Therefore, a solubilization step, typically using an organic solvent like Dimethyl Sulfoxide (DMSO) or acidified isopropanol, is required to dissolve the crystals, yielding a colored solution. The intensity of this purple solution is directly proportional to the number of viable, metabolically active cells.[4] This absorbance is quantified using a spectrophotometer (microplate reader), providing a reliable measure of the cytotoxic effect of the test compound.
Visualizing the Core Mechanism
Caption: The biochemical pathway of the MTT assay.
Materials, Reagents, and Preparation
Successful and reproducible results depend on high-quality reagents and calibrated equipment.
Equipment
-
Humidified CO₂ Incubator (37°C, 5% CO₂)
-
Class II Biosafety Cabinet
-
Inverted Microscope
-
Microplate Reader (capable of reading absorbance at 570 nm and 630 nm)
-
Multichannel Pipettes (10-100 µL and 100-200 µL)
-
Sterile 96-well flat-bottom cell culture plates
Reagents and Consumables
-
Test Compound: 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
-
Cell Line: Select appropriate cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) and a non-cancerous control cell line (e.g., HEK293 or primary fibroblasts) to assess selectivity.
-
MTT Reagent (5 mg/mL Stock):
-
Dissolve 50 mg of MTT powder in 10 mL of sterile Phosphate-Buffered Saline (PBS).
-
Vortex until fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Crucial: Store at 4°C, protected from light, for up to one month or in aliquots at -20°C for long-term storage. Light exposure can degrade the MTT reagent, leading to high background readings.
-
-
Solubilization Agent:
-
Dimethyl Sulfoxide (DMSO): High-purity, anhydrous DMSO is highly effective.
-
Acidified Isopropanol: An alternative containing ~0.04 N HCl in isopropanol.
-
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA (0.25%): For detaching adherent cells.
Detailed Experimental Protocol
This protocol is optimized for adherent cells in a 96-well plate format. Each step is designed to minimize variability and ensure a self-validating system.
Phase 1: Preparation of Test Compound and Controls
The accuracy of the IC₅₀ value is contingent on precise concentration preparation.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole in sterile DMSO. Ensure it is fully dissolved. Store in aliquots at -20°C.
-
Serial Dilutions: On the day of the experiment, perform a serial dilution of the stock solution in serum-free culture medium to create a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final concentration of DMSO in the wells should be kept constant and non-toxic (typically ≤ 0.5%).
-
Vehicle Control: Prepare a control solution containing the same final concentration of DMSO as the highest concentration test well, but without the compound. This is critical to confirm that the solvent itself does not affect cell viability.
-
Positive Control (Optional but Recommended): Prepare a known cytotoxic agent (e.g., Doxorubicin) to run in parallel. This validates that the assay system can detect a cytotoxic response.
Phase 2: Cell Seeding
-
Cell Culture: Grow cells in T-75 flasks until they reach 80-90% confluency. Ensure they are in the logarithmic growth phase for optimal metabolic activity.
-
Harvesting: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge to pellet the cells.
-
Cell Counting: Resuspend the cell pellet in fresh complete medium and perform an accurate cell count using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to the optimized seeding density. This is a critical parameter that must be determined for each cell line. A typical range is 5,000 to 10,000 cells per well (in 100 µL of complete medium).[4][7]
-
Rationale: Too few cells will result in a low signal-to-noise ratio, while too many cells can lead to overconfluency, nutrient depletion, and altered metabolic states, skewing the results.[8]
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and resume normal growth.[4][7]
Phase 3: Cell Treatment and Incubation
-
Pre-treatment Observation: Before adding the compound, visually inspect the cells under a microscope to ensure even distribution and healthy morphology.
-
Treatment Application: Carefully remove the seeding medium. Add 100 µL of the prepared compound dilutions (and controls) to the respective wells. Ensure each concentration and control is tested in triplicate or quadruplicate to ensure statistical validity.[4]
-
Layout: Include "blank" wells that contain only 100 µL of medium (no cells) for background correction.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The duration should be chosen based on the compound's expected mechanism of action.
Phase 4: The MTT Reaction
-
MTT Addition: After the treatment incubation, carefully add 10 µL of the 5 mg/mL MTT stock solution to each well (including controls and blanks), resulting in a final concentration of 0.5 mg/mL.[7][9] Gently mix by tapping the plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[8][9] During this time, viable cells will convert the MTT into visible purple formazan crystals. Monitor the crystal formation under a microscope.
Phase 5: Solubilization and Data Acquisition
-
Formazan Solubilization:
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader.
Workflow Visualization
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Data Analysis and Interpretation
-
Background Correction: Calculate the average absorbance from the "blank" wells (media only). Subtract this average from all other absorbance readings.
-
Calculate Percent Viability: The viability of treated cells is expressed as a percentage relative to the vehicle control.
% Cell Viability = ( (Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank) ) * 100 [4]
-
Dose-Response Curve: Plot the calculated % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Determine the IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a key measure of a compound's potency. It can be determined by performing a non-linear regression (sigmoidal dose-response curve fit) using software like GraphPad Prism or dedicated online calculators.[11][12]
Example Data Presentation
The following table shows hypothetical results for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole tested against the HeLa cell line after 48 hours of exposure.
| Concentration (µM) | Avg. Absorbance (570nm) | Corrected Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 1.200 | 100.0% |
| 0.1 | 1.231 | 1.177 | 98.1% |
| 1.0 | 1.155 | 1.101 | 91.8% |
| 5.0 | 0.989 | 0.935 | 77.9% |
| 10.0 | 0.724 | 0.670 | 55.8% |
| 25.0 | 0.411 | 0.357 | 29.8% |
| 50.0 | 0.188 | 0.134 | 11.2% |
| 100.0 | 0.092 | 0.038 | 3.2% |
| Blank | 0.054 | N/A | N/A |
Summary of Cytotoxic Potency (IC₅₀)
| Compound | Cell Line | Incubation Time | IC₅₀ Value (µM) |
| 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | HeLa | 48 hours | ~12.5 |
| 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | MCF-7 | 48 hours | ~28.7 |
| 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | HEK293 | 48 hours | > 100 |
Note: The data presented are for illustrative purposes only.
Troubleshooting and Scientific Integrity
Ensuring the trustworthiness of your data requires vigilance for common pitfalls.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | - Contamination (bacterial/yeast).[8]- Interference from phenol red in media.[4]- Light degradation of MTT reagent. | - Visually inspect plates for contamination.[8]- Use phenol red-free medium for the MTT incubation step.[4]- Store and handle MTT reagent protected from light. |
| Low Absorbance / Weak Signal | - Insufficient cell number seeded.[4][8]- MTT incubation time is too short.- Cells are unhealthy or not in log phase. | - Optimize cell seeding density.[4]- Increase MTT incubation time (up to 4 hours).[4][8]- Ensure cells are healthy and subcultured regularly. |
| High Variability in Replicates | - Uneven cell seeding.- Pipetting errors.- "Edge effect" due to uneven evaporation in outer wells of the plate. | - Mix cell suspension thoroughly before and during seeding.- Use a calibrated multichannel pipette.[4]- Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| Incomplete Formazan Dissolution | - Insufficient solvent volume or mixing.- Cell clumps trapping crystals. | - Ensure adequate volume of DMSO is added.- Increase shaking time or gently pipette up and down to dissolve.[6][10] |
References
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Khan, I., et al. (2014). Synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives and Evaluation of their antiglycation Potential. ResearchGate. Retrieved from [Link]
-
Aouad, M. R., et al. (2021). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2013). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays? Retrieved from [Link]
-
Asati, V., et al. (2020). Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. Research in Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate IC50 from mtt results? Retrieved from [Link]
-
Taha, M., et al. (2022). 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. MDPI. Retrieved from [Link]
-
van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. PubMed. Retrieved from [Link]
Sources
- 1. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. IC50 Calculator | AAT Bioquest [aatbio.com]
Application Note: Molecular Docking of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole with Target Proteins
Abstract: This document provides a comprehensive guide and detailed protocol for conducting molecular docking studies of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole. The 1,3,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[4] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step instructions to facilitate the exploration of this compound's therapeutic potential.
Introduction and Scientific Context
The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[5] This moiety is a bioisosteric equivalent for ester and amide groups, enabling it to form crucial hydrogen bond interactions with biological macromolecules.[6] Consequently, compounds incorporating this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects.[1][7] The specific compound of interest, 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, belongs to this versatile class and has been investigated for activities such as antiglycation, suggesting its potential in managing diabetic complications.[8]
The Role of Molecular Docking in Drug Discovery
Molecular docking is an indispensable tool in structure-based drug design. It simulates the interaction between a ligand and a protein at the atomic level, allowing researchers to predict binding modes and affinities. This computational approach helps in:
-
Identifying potential biological targets for a novel compound.
-
Elucidating the mechanism of action of a drug molecule.
-
Screening large libraries of compounds to find potential hits.[4]
-
Optimizing lead compounds to improve their binding affinity and selectivity.
This guide will utilize Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase as a primary example target, a protein frequently implicated in various cancers and a known target for other oxadiazole derivatives.[9][10]
Principle of the Docking Workflow
The molecular docking process involves a series of sequential steps, beginning with the preparation of the ligand and protein structures and culminating in the analysis of their potential interactions. The core of the process is a scoring function that estimates the binding affinity (typically in kcal/mol) for different binding poses of the ligand. A more negative binding energy value indicates a more stable and favorable protein-ligand complex.
Sources
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule library screening by docking with PyRx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols: 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole in Organic Electronics
Foreword
The field of organic electronics is in a perpetual state of innovation, driven by the quest for novel materials with tailored properties. Among the vast landscape of organic semiconductors, 1,3,4-oxadiazole derivatives have carved out a significant niche, particularly as electron-transporting and hole-blocking materials in organic light-emitting diodes (OLEDs).[1] Their inherent electron-deficient nature, coupled with high thermal stability and photoluminescence quantum yields, makes them prime candidates for enhancing the efficiency and longevity of these devices.[2][3] This guide focuses on a specific, yet promising, member of this family: 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole. The introduction of a methoxy group at the ortho-position of the phenyl ring is a deliberate structural modification aimed at modulating the material's electronic and morphological properties. This document serves as a comprehensive technical resource for researchers and scientists, providing in-depth application notes, detailed experimental protocols, and the scientific rationale behind the utilization of this compound in organic electronic devices.
Molecular Structure and Core Properties
The foundational step in understanding the application of any material is a thorough characterization of its structure and intrinsic properties.
Caption: Molecular structure of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.
Rationale for the Methoxy Substituent
The inclusion of a methoxy (-OCH₃) group, particularly at the ortho position, is not arbitrary. This electron-donating group can influence the molecule's properties in several ways:[4]
-
Electronic Effects: The methoxy group can raise the Highest Occupied Molecular Orbital (HOMO) energy level, potentially affecting charge injection barriers from adjacent layers in a device.[5]
-
Steric Effects: The ortho-positioning of the methoxy group can induce a twist in the molecular backbone, disrupting π-π stacking. This can be advantageous in preventing crystallization and promoting the formation of stable amorphous films, a critical requirement for the longevity of OLED devices.[6]
-
Solubility: The methoxy group can enhance the solubility of the compound in organic solvents, which is particularly beneficial for solution-processed device fabrication.[6]
Physicochemical and Electronic Properties
While extensive experimental data for 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is not widely published, we can extrapolate key electronic properties from closely related compounds and theoretical calculations. The data presented below is based on a computational study of a structurally similar compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, and provides a strong foundational estimate.[7]
| Property | Estimated Value | Significance in Organic Electronics |
| HOMO Energy Level | ~ -6.6 eV | Determines the energy barrier for hole injection and its efficacy as a hole-blocking material. A deep HOMO level is desirable for effective hole blocking. |
| LUMO Energy Level | ~ -2.1 eV | Dictates the energy barrier for electron injection from the cathode and its electron-transporting capability. A lower LUMO level facilitates electron injection. |
| Energy Gap (HOMO-LUMO) | ~ 4.5 eV | Indicates the energy required to excite an electron. A wide energy gap is typical for transport materials to prevent them from acting as emission quenchers. |
| Thermal Stability (Td) | > 150 °C (Expected) | High thermal stability is crucial for withstanding the heat generated during device operation and fabrication (e.g., vacuum deposition), ensuring device longevity.[8] |
Note: HOMO and LUMO values are estimations based on DFT calculations of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole and may vary for the title compound.[7]
Synthesis Protocol for High-Purity Material
The performance of organic electronic devices is exquisitely sensitive to material purity. The following is a robust, two-step protocol for the synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, adapted from established methodologies for oxadiazole synthesis and incorporating purification techniques standard for electronic-grade materials.[9][10]
Caption: Synthetic workflow for high-purity 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.
Step 1: Synthesis of 2-Methoxybenzohydrazide
-
Reactants:
-
Methyl 2-methoxybenzoate (1 equivalent)
-
Hydrazine hydrate (80% solution, 3 equivalents)
-
Ethanol (as solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add methyl 2-methoxybenzoate and ethanol.
-
Add hydrazine hydrate dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold water to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum.
-
Rationale: This is a standard hydrazinolysis reaction to convert the ester to a hydrazide, which is the key precursor for the subsequent condensation.
-
Step 2: Synthesis of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
-
Reactants:
-
2-Methoxybenzohydrazide (1 equivalent)
-
Benzaldehyde (1.1 equivalents)
-
Ethanol (as solvent)
-
Catalytic amount of glacial acetic acid
-
-
Procedure:
-
Dissolve 2-methoxybenzohydrazide in ethanol in a round-bottom flask.
-
Add benzaldehyde and a few drops of glacial acetic acid.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
The intermediate N'-(phenylmethylene)-2-methoxybenzohydrazide may precipitate. If so, filter and proceed. If not, proceed with the crude reaction mixture.
-
To the mixture containing the intermediate, add a suitable oxidizing agent for cyclization (e.g., Iodine and potassium carbonate).
-
Reflux for an additional 4-6 hours.
-
Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench excess iodine.
-
Filter the resulting precipitate, wash with water, and dry.
-
Rationale: This two-part step first involves the condensation of the hydrazide with an aldehyde to form a hydrazone, followed by an oxidative cyclization to form the stable 1,3,4-oxadiazole ring.
-
Purification for Electronic Applications
-
Column Chromatography:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the solution onto a silica gel column.
-
Elute with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from impurities.
-
Rationale: This step removes most organic impurities and unreacted starting materials.
-
-
Gradient Sublimation:
-
Place the purified powder in a gradient sublimation apparatus.
-
Evacuate the system to high vacuum (< 10⁻⁵ Torr).
-
Heat the material to its sublimation temperature.
-
The pure compound will sublime and deposit on a cooler part of the apparatus, leaving non-volatile impurities behind.
-
Rationale: This is the gold standard for purifying small organic molecules for electronic applications. It removes trace impurities that can act as charge traps in a device, severely degrading performance.
-
Application in Organic Light-Emitting Diodes (OLEDs)
The primary application of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole in organic electronics is as an electron transport layer (ETL) and/or a hole-blocking layer (HBL) in OLEDs.[11]
Role and Mechanism of Action
In a typical multi-layer OLED, charge carriers (electrons and holes) are injected from the cathode and anode, respectively. They travel through the transport layers to recombine in the emissive layer (EML), generating light. The efficiency of this process is highly dependent on the balance of charge carriers reaching the EML.
-
As an Electron Transport Layer (ETL): The low-lying LUMO level of the oxadiazole facilitates the injection of electrons from the cathode and their transport to the EML.
-
As a Hole-Blocking Layer (HBL): The deep HOMO level of the oxadiazole creates a significant energy barrier for holes that might otherwise pass from the EML into the ETL, where their recombination with electrons would be non-radiative. By "blocking" these holes, the HBL confines recombination to the emissive layer, thereby increasing the device's quantum efficiency.
Caption: Representative OLED architecture and corresponding energy level diagram.
Device Fabrication Protocol (Vacuum Deposition)
This protocol describes the fabrication of a multi-layer OLED using thermal evaporation in a high-vacuum environment.
-
Substrate Preparation:
-
Use pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Immediately treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to increase the work function of the ITO and improve hole injection.
-
-
Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum chamber (base pressure < 5 x 10⁻⁶ Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum.
-
Hole Transport Layer (HTL): Deposit a standard HTL material (e.g., NPB) to a thickness of 40 nm at a rate of 0.1-0.2 nm/s.
-
Emissive Layer (EML): Co-deposit the host material and the dopant (e.g., CBP doped with Ir(ppy)₃ for green emission) to a thickness of 20 nm. The doping concentration is typically 5-10%.
-
Electron Transport Layer (ETL): Deposit 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole to a thickness of 30 nm at a rate of 0.1-0.2 nm/s.
-
Electron Injection Layer (EIL): Deposit a thin layer (1 nm) of LiF to facilitate electron injection.
-
Cathode: Deposit the metal cathode (e.g., Aluminum) to a thickness of 100 nm at a rate of 0.5-1.0 nm/s.
-
-
Encapsulation and Testing:
-
Remove the completed device from the vacuum chamber and immediately encapsulate it in a nitrogen-filled glovebox using a UV-cured epoxy and a glass lid to prevent degradation from moisture and oxygen.[2]
-
Test the device characteristics (current-voltage-luminance, electroluminescence spectrum, efficiency) using a source meter and a spectroradiometer.
-
Expected Performance and Causality
While specific device data for 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is not available, based on the performance of similar oxadiazole-based ETLs, a well-optimized device could be expected to achieve high efficiency. The use of this material as an ETL/HBL is anticipated to lead to:
-
Reduced Turn-on Voltage: By facilitating electron injection and transport, the overall voltage required to operate the device is lowered.
-
Increased Luminous Efficiency: The confinement of charge recombination within the emissive layer, thanks to the hole-blocking properties, maximizes the generation of photons, leading to higher efficiency (cd/A).
-
Improved Device Stability: The formation of stable amorphous films can prevent morphological changes during operation, contributing to a longer device lifetime.
Conclusion
2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole represents a compelling material for advancing organic electronic devices. Its inherent electron-deficient oxadiazole core, combined with the strategic placement of a methoxy substituent, provides a pathway to tune electronic properties and film morphology. The protocols and technical information provided herein offer a robust framework for the synthesis, purification, and application of this material. While further experimental validation of its specific electronic properties and device performance is warranted, the foundational principles and comparative data strongly suggest its potential as a high-performance electron transport and hole-blocking material in OLEDs and other organic electronic applications.
References
-
Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Available at: [Link]
-
Synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives and Evaluation of their antiglycation Potential. ResearchGate. Available at: [Link]
-
Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Scholars Middle East Publishers. Available at: [Link]
-
Fluorination of 2,5-diphenyl-1,3,4-oxadiazole enhances the electron transport properties for OLED devices: a DFT analysis. ResearchGate. Available at: [Link]
-
Solution-processed oxadiazole-based electron-transporting layer for white organic light-emitting diodes. RSC Publishing. Available at: [Link]
-
Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. RSC Publishing. Available at: [Link]
-
Photophysical characterizations of 2-(4-biphenylyl)-5 phenyl-1,3,4-oxadiazole in restricted geometry. Elsevier. Available at: [Link]
-
A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics. PMC. Available at: [Link]
-
Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. PMC. Available at: [Link]
-
A two-decade overview of oxadiazole derivatives as promising anticancer agents. NIH. Available at: [Link]
-
substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. wudpeckerresearch.com. Available at: [Link]
-
2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. NIH. Available at: [Link]
-
2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. ResearchGate. Available at: [Link]
-
Enhanced performance of solution processed OLED devices based on PFO induced TADF emission layers. Nanjing Tech University. Available at: [Link]
- Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. Google Patents.
-
Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. MDPI. Available at: [Link]
-
Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. Semantic Scholar. Available at: [Link]
-
Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Presentation of the energy levels, HOMO–LUMO gap and orbital... ResearchGate. Available at: [Link]
-
Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PubMed. Available at: [Link]
-
Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. MDPI. Available at: [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron. Luxembourg Bio Technologies. Available at: [Link]
-
Solution-Processed OLED Based on a Mixed-Ligand Europium Complex. MDPI. Available at: [Link]
-
Device characteristics of alternating-current-driven colour-tunable phosphorescent organic light-emitting diodes. EPJ Web of Conferences. Available at: [Link]
-
Structural and Solvent Effects on the Photophysical Behavior of Pyridyl-Substituted 1,3,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]
- Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 - DergiPark. dergipark.org.tr. Available at: https://dergipark.org.tr/en/pub/jbas/issue/60551/878233
-
Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. NIH. Available at: [Link]
-
1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. RSC Publishing. Available at: [Link]
-
Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. PMC. Available at: [Link]
Sources
- 1. 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sahussaintu.wordpress.com [sahussaintu.wordpress.com]
- 4. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solution-processed oxadiazole-based electron-transporting layer for white organic light-emitting diodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 11. Solution processed organic light-emitting devices: structure, device physics and fabrication process [oejournal.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclodehydration of N-Acylbenzohydrazides for 1,3,4-Oxadiazole Synthesis
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles via the cyclodehydration of N-acylbenzohydrazides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation, troubleshoot common experimental hurdles, and optimize reaction conditions for superior outcomes. The synthesis of 1,3,4-oxadiazoles is a cornerstone in medicinal chemistry, owing to the broad pharmacological activities of this privileged heterocyclic scaffold.[1][2][3] This resource provides in-depth technical guidance, drawing from established literature and practical field experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the cyclodehydration of N-acylbenzohydrazides.
Issue 1: Low or No Product Yield
Potential Cause 1: Ineffective Dehydrating Agent
The choice of dehydrating agent is critical and substrate-dependent. A reagent that is too mild may not be potent enough to drive the reaction to completion, while an overly harsh reagent can lead to degradation of the starting material or product.
-
Solution:
-
Reagent Screening: If you are using a mild reagent like Burgess reagent with an unreactive substrate, consider switching to a more powerful dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triflic anhydride (Tf₂O).[2] A comparative summary of common dehydrating agents is provided in the table below.
-
Activation: For reagents like POCl₃, the presence of a base like pyridine is often necessary to facilitate the elimination step.[4][5]
-
Potential Cause 2: Poor Quality Starting Material
The purity of the N-acylbenzohydrazide is paramount. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation.
-
Solution:
-
Purification: Ensure your N-acylbenzohydrazide starting material is of high purity. Recrystallization or column chromatography may be necessary.
-
Characterization: Confirm the identity and purity of your starting material using techniques like NMR, IR, and melting point analysis before proceeding with the cyclodehydration.
-
Potential Cause 3: Suboptimal Reaction Temperature
Cyclodehydration reactions often require specific temperature ranges to proceed efficiently.
-
Solution:
-
Temperature Optimization: If the reaction is sluggish at room temperature, consider gradually increasing the temperature. For many dehydrating agents like POCl₃ and SOCl₂, refluxing conditions are often employed.[2]
-
Microwave Irradiation: For rapid optimization, microwave-assisted synthesis can be a powerful tool to accelerate the reaction and improve yields.[3]
-
Issue 2: Formation of Undesired Side Products
Potential Cause 1: Competing Reaction Pathways
Depending on the substrate and reaction conditions, side reactions can occur. For instance, when using sulfur-containing reagents like thionyl chloride, there is a possibility of forming 1,3,4-thiadiazoles, although this is more common with thiosemicarbazide precursors.[1]
-
Solution:
-
Reagent Selection: Choose a dehydrating agent that is less prone to side reactions with your specific substrate. The Burgess reagent is known for its mild and selective nature, which can minimize byproduct formation.[6][7][8]
-
Control of Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of the dehydrating agent can sometimes lead to unwanted side reactions.
-
Potential Cause 2: Degradation of Starting Material or Product
Harsh reaction conditions, such as highly acidic or basic environments and high temperatures, can lead to the decomposition of sensitive functional groups on the N-acylbenzohydrazide or the resulting 1,3,4-oxadiazole.
-
Solution:
-
Milder Conditions: Employ milder dehydrating agents and lower reaction temperatures. Triflic anhydride in the presence of a non-nucleophilic base can be effective at low temperatures.[2][9]
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times that could lead to degradation.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable dehydrating agent for my specific N-acylbenzohydrazide?
A1: The selection of the dehydrating agent depends on several factors, including the electronic and steric properties of the substituents on your starting material.
-
For substrates with sensitive functional groups: Mild reagents like the Burgess reagent are recommended to avoid side reactions and decomposition.[7][10]
-
For less reactive substrates: Stronger dehydrating agents such as POCl₃, SOCl₂, or polyphosphoric acid (PPA) are often necessary to achieve good conversion.[2]
-
For rapid synthesis: Microwave-assisted methods can significantly reduce reaction times.[3]
A summary of common dehydrating agents and their typical conditions is provided below:
| Dehydrating Agent | Typical Solvent | Typical Temperature | Key Considerations |
| Phosphorus Oxychloride (POCl₃) | Pyridine, DMF, or neat | Reflux | Strong dehydrating agent; pyridine acts as both solvent and base.[2][4] |
| Thionyl Chloride (SOCl₂) | Neat or inert solvent (e.g., Toluene) | Reflux | Highly reactive; generates HCl and SO₂ as byproducts.[2][11] |
| Triflic Anhydride (Tf₂O) | Dichloromethane, Pyridine | 0 °C to RT | Very powerful dehydrating agent; requires careful handling.[2] |
| Burgess Reagent | THF, Benzene | RT to Reflux | Mild and selective; good for substrates with sensitive groups.[7][8] |
| Triphenylphosphine (PPh₃) / CBr₄ | Dichloromethane, Acetonitrile | RT to Reflux | Appel-type conditions for dehydration.[12] |
| Polyphosphoric Acid (PPA) | Neat | High Temperature (e.g., 120-160 °C) | Acts as both a catalyst and a dehydrating medium.[2] |
Q2: What is the general mechanism for the cyclodehydration of N-acylbenzohydrazides?
A2: The reaction generally proceeds through the activation of the carbonyl oxygen of the amide tautomer (the enol form), followed by intramolecular nucleophilic attack by the other amide oxygen and subsequent elimination of water.
The workflow can be visualized as follows:
Caption: Generalized mechanism of N-acylbenzohydrazide cyclodehydration.
Q3: How can I monitor the progress of my cyclodehydration reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system that provides good separation between your starting material, the product, and any potential byproducts. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or LC-MS can be employed.
Q4: What are the best practices for working up and purifying the 1,3,4-oxadiazole product?
A4: The workup procedure depends on the dehydrating agent used.
-
For reactions with POCl₃ or SOCl₂: The reaction mixture is often poured onto crushed ice to quench the excess reagent, followed by neutralization with a base (e.g., sodium bicarbonate or ammonia solution) and extraction with an organic solvent.
-
For reactions with Burgess reagent: The byproducts are generally water-soluble, simplifying the workup, which may only require solvent evaporation and purification.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Experimental Protocols
Protocol 1: Cyclodehydration using Phosphorus Oxychloride (POCl₃)
This protocol is a robust method for a wide range of substrates.
Workflow Diagram:
Caption: Step-by-step workflow for POCl₃-mediated cyclodehydration.
Step-by-Step Methodology:
-
To a solution of N-acylbenzohydrazide (1.0 mmol) in anhydrous pyridine (5 mL), cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3.0 mmol, 3.0 equivalents) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Cyclodehydration using Burgess Reagent
This protocol is ideal for substrates with acid-sensitive functional groups.[7]
Step-by-Step Methodology:
-
Dissolve the N-acylbenzohydrazide (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Add Burgess reagent (1.2 mmol, 1.2 equivalents) in one portion.[6]
-
Stir the reaction mixture at room temperature or gently heat to reflux.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
References
-
APICDMO. (2022, March 29). What Role Does Burgess reagent Play? Medium. [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for the cyclodehydration of diacylhydrazines using CBr4 and PPh3. [Link]
-
Wipf, P., & Venkatraman, S. (1996). A Synthesis of N-Bridged 5,6-Bicylic Pyridines via A Mild Cyclodehydration Using the Burgess Reagent and Discovery of A Novel Carbamylsulfonylation Reaction. Organic Letters, 1(1), 137-140. [Link]
-
Grote, D. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Digital Commons @ Otterbein. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
-
MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
-
Hussain, A., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]
-
National Center for Biotechnology Information. (n.d.). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. [Link]
-
Ashenhurst, J. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Chemical Transformations Induced by Triflic Anhydride. [Link]
-
Xu, F., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315. [Link]
-
de Oliveira, C. S. A., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6900-6935. [Link]
-
PubMed. (2008). Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited. [Link]
-
Chemistry Steps. (n.d.). POCl3 for Dehydration of Alcohols. [Link]
-
ResearchGate. (n.d.). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. [Link]
-
ResearchGate. (n.d.). Yield of cyclized products obtained by cyclodehydration with POCl 3 and... [Link]
-
PubMed. (n.d.). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. [Link]
-
Wikipedia. (n.d.). Thionyl chloride. [Link]
-
Aure Chemical. (n.d.). How does Triflic Acid undergo dehydration to form Triflic Anhydride? [Link]
-
Khapli, S., Dey, S., & Mal, D. (2001). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science, 81, 461-476. [Link]
-
Pearson. (n.d.). POCl3 Dehydration Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Growing Science. (n.d.). Review of synthesis process of 1,3,4-oxadiazole analogs. [Link]
-
PubMed. (2024). Synthesis of Hydrazonyl Sultones via Phosphine-Mediated Cyclodehydration of Vicinal Sulfo-acyl Hydrazides. [Link]
-
Ataman Kimya. (n.d.). TRIFLIC ANHYDRIDE. [Link]
-
YouTube. (2021, July 2). Dehydration of Alcohols with POCl3. [Link]
-
Royal Society of Chemistry. (n.d.). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. [Link]
-
ResearchGate. (n.d.). A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. [Link]
-
YouTube. (2018, June 29). SOCl2: Thionyl chloride. [Link]
- Google Patents. (n.d.).
-
UKEssays. (2018, January 24). Burgess and Martin Dehydrating Reagents. [Link]
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. medium.com [medium.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journal.iisc.ac.in [journal.iisc.ac.in]
- 9. Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ukessays.com [ukessays.com]
- 11. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of the 1,3,4-Oxadiazole Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-oxadiazole-containing compounds. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice regarding the stability of the 1,3,4-oxadiazole ring under various experimental conditions. As a privileged scaffold in medicinal chemistry, understanding its chemical behavior is paramount to successful research and development.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,3,4-oxadiazole ring in general?
The 1,3,4-oxadiazole ring is the most stable among the oxadiazole isomers.[5] Its stability is attributed to its aromatic character. However, this stability is not absolute and is influenced by the nature of the substituents at the 2- and 5-positions. Aryl substituents, for instance, tend to increase the thermal and chemical stability of the ring compared to alkyl substituents.[6]
Q2: Is the 1,3,4-oxadiazole ring susceptible to degradation under acidic or basic conditions?
Yes, the 1,3,4-oxadiazole ring can be susceptible to degradation under both acidic and basic conditions. The ring can undergo nucleophilic attack at the carbon atoms (C2 and C5), which is often catalyzed by acid or base, leading to ring cleavage.[6] The lability of the ring is a critical factor to consider during synthesis, purification, and formulation development.
Q3: What are the typical degradation products of the 1,3,4-oxadiazole ring?
Under hydrolytic conditions, the 1,3,4-oxadiazole ring can open to form N,N'-diacylhydrazines (also known as 1,2-diacylhydrazines). In some cases, these can be further hydrolyzed to the corresponding carboxylic acids and hydrazine. The specific degradation products will depend on the substituents and the reaction conditions.
Q4: Can I use strong acids or bases during the synthesis or workup of my 1,3,4-oxadiazole compound?
While many synthetic procedures for 1,3,4-oxadiazoles employ strong dehydrating acids like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) at elevated temperatures, the duration and specific conditions are optimized for ring formation rather than prolonged exposure that could lead to degradation.[5][7] During aqueous workup, caution is advised. Brief exposure to dilute acids or bases at low temperatures may be tolerated, but prolonged exposure or use of strong, hot aqueous acids or bases can lead to significant degradation.[5][6]
Q5: Are there any general guidelines to predict the stability of my specific 1,3,4-oxadiazole derivative?
Predicting the exact stability can be complex, but some general principles apply:
-
Electronic Effects: Electron-withdrawing groups on the substituents at the 2- and 5-positions can increase the electrophilicity of the ring carbons, potentially making them more susceptible to nucleophilic attack. Conversely, electron-donating groups may enhance stability.
-
Steric Hindrance: Bulky substituents near the ring may offer some steric protection against nucleophilic attack.
-
Aryl vs. Alkyl Substituents: As mentioned, aryl-substituted 1,3,4-oxadiazoles are generally more stable than their alkyl-substituted counterparts.[6]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low yield or decomposition of my 1,3,4-oxadiazole compound during basic workup (e.g., aqueous NaOH or K₂CO₃ wash).
-
Q: What is likely happening to my compound?
-
A: Your 1,3,4-oxadiazole ring is likely undergoing base-catalyzed hydrolysis. The hydroxide ion acts as a nucleophile, attacking one of the carbon atoms of the oxadiazole ring, leading to ring opening. Even moderately basic conditions, especially at room temperature or above for extended periods, can cause significant degradation.[5][6]
-
-
Q: How can I avoid this degradation?
-
A: Recommended Protocol Adjustments:
-
Use Milder Bases: If a basic wash is necessary to remove acidic impurities, consider using a weaker base like saturated sodium bicarbonate (NaHCO₃) solution.
-
Control the Temperature: Perform the aqueous wash at low temperatures (0-5 °C) to slow down the rate of hydrolysis.
-
Minimize Contact Time: Keep the contact time between your organic phase containing the product and the aqueous basic solution to a minimum. Vigorously stir for a short period and then promptly separate the layers.
-
Alternative Purification: If possible, bypass the aqueous basic wash altogether and purify your compound using column chromatography. Ensure your silica gel is neutral.
-
-
Issue 2: My 1,3,4-oxadiazole-containing molecule, which has an acid-labile protecting group (e.g., Boc, trityl), is degrading during deprotection with strong acid (e.g., TFA, concentrated HCl).
-
Q: I see my protecting group is removed, but I also get significant byproducts. What's the cause?
-
A: The strong acidic conditions required for deprotection are likely also catalyzing the hydrolysis of your 1,3,4-oxadiazole ring. The acid protonates a nitrogen atom in the ring, making the ring carbons more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture.[6]
-
-
Q: What is the recommended procedure to selectively deprotect my molecule while preserving the oxadiazole ring?
-
A: Strategic Deprotection Protocol:
-
Screen Milder Acidic Conditions: Attempt the deprotection with weaker acids or shorter reaction times. For example, you could try using 10-20% TFA in dichloromethane for a shorter duration or using milder Lewis acids.
-
Anhydrous Conditions: Perform the deprotection under strictly anhydrous conditions if water is the primary nucleophile causing ring opening.
-
Alternative Protecting Groups: In the design phase of your synthesis, consider using a protecting group that can be removed under non-acidic conditions (e.g., a group removable by hydrogenation or fluoride).
-
Careful Monitoring: Monitor the reaction closely by TLC or LC-MS to find the optimal time point where the protecting group is cleaved, but the oxadiazole ring remains intact.
-
-
Degradation Mechanisms
Understanding the pathways of degradation can help in designing more robust experiments.
Acid-Catalyzed Hydrolysis
Under acidic conditions, a ring nitrogen is protonated, which activates the ring towards nucleophilic attack by water. This leads to the formation of an N,N'-diacylhydrazine intermediate.
Caption: Base-catalyzed hydrolysis of the 1,3,4-oxadiazole ring.
Summary of Reagent Compatibility
For quick reference, the following table summarizes the general compatibility of 1,3,4-oxadiazoles with common acidic and basic reagents.
| Reagent/Condition | Type | Compatibility | Recommendations and Remarks |
| Acids | |||
| Saturated NH₄Cl (aq) | Mildly Acidic | Generally Good | Suitable for quenching basic reactions. |
| Dilute HCl, H₂SO₄ (aq) | Strong Acid | Moderate | Use at low temperatures (0-5 °C) and for short durations. |
| Concentrated HCl, H₂SO₄ | Strong Acid | Poor | High risk of degradation, especially with heating. |
| Trifluoroacetic Acid (TFA) | Strong Acid | Poor to Moderate | Commonly used for deprotections, but can cause ring cleavage. Use minimal necessary concentration and time. |
| Polyphosphoric Acid (PPA) | Dehydrating Acid | Good (for synthesis) | Used in synthesis at high temperatures for cyclodehydration. Not recommended for post-synthesis exposure. |
| Bases | |||
| Saturated NaHCO₃ (aq) | Mild Base | Good | Preferred for neutralizing acidic solutions during workup. |
| K₂CO₃, Na₂CO₃ (aq) | Moderate Base | Moderate | Use with caution, preferably at low temperatures. |
| NaOH, KOH (aq) | Strong Base | Poor | High risk of hydrolysis. Avoid if possible, or use at very low temperatures for a very short time. |
| Organic Amines (e.g., Et₃N) | Organic Base | Generally Good | Suitable as a base in anhydrous organic reactions. |
Analytical Methods for Monitoring Stability
To effectively troubleshoot and ensure the integrity of your 1,3,4-oxadiazole-containing compounds, it is crucial to employ appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC) with a UV detector, is an excellent method for monitoring the purity of your compound and detecting the appearance of degradation products. [8]A stability-indicating method can be developed by subjecting the compound to forced degradation conditions (acid, base, heat, oxidation) to ensure that the degradation products are well-resolved from the parent compound. [8]* Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the mass of potential degradation products, which can help in elucidating the degradation pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product and identify impurities. Comparing the spectra of a sample suspected of degradation with that of a pure reference standard can reveal the presence of byproducts.
By understanding the inherent reactivity of the 1,3,4-oxadiazole ring and implementing the strategies outlined in this guide, you can mitigate stability issues and advance your research with greater confidence.
References
-
Gomathy, R., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(7), 3756. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]
-
Asif, M. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect, 7(32), e202201497. [Link]
-
Sharma, R., Kumar, N., & Yadav, R. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry, 4(2). [Link]
-
Yurttas, L., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(42), 37861–37874. [Link]
-
Sharma, R., Kumar, N., & Yaday, R. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry, 4(2). [Link]
-
Saeed, A., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, 2018, 1-13. [Link]
-
Gao, Q., et al. (2015). Direct Annulation of Hydrazides with Methyl Ketones: A K2CO3-Promoted Unexpected C–C Bond Cleavage for the Synthesis of 1,3,4-Oxadiazoles. Organic Letters, 17(12), 2960–2963. [Link]
-
Yurttas, L., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(42), 37861-37874. [Link]
-
Verma, G., et al. (2017). Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. International Journal of Pharmaceutical Chemistry and Analysis, 4(2), 37-42. [Link]
-
Karczmarzyk, Z., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3302. [Link]
-
Gontarska, A., et al. (2021). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. Molecules, 26(16), 4991. [Link]
-
Kumar, A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Journal of Research in Pharmacy, 28(3), 1361-1371. [Link]
Sources
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
Technical Support Center: Scale-Up Synthesis of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
Welcome to the technical support center for the scale-up synthesis of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when transitioning from laboratory-scale to pilot or manufacturing-scale production of this important pharmaceutical intermediate. Our focus is on providing practical, experience-driven advice to ensure a robust, safe, and efficient scale-up process.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the scale-up synthesis.
Q1: What is the most common synthetic route for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, and is it suitable for scale-up?
A1: The most prevalent and scalable method involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. This intermediate is typically formed from the reaction of 2-methoxybenzohydrazide and benzoyl chloride. The subsequent cyclization is often mediated by a dehydrating agent like phosphorus oxychloride (POCl₃).[1] This route is favored for its relatively high yields and the availability of starting materials. However, the use of POCl₃ on a large scale presents challenges that require careful management.
Q2: What are the primary safety concerns when using phosphorus oxychloride (POCl₃) in a scaled-up reaction?
A2: POCl₃ is a highly reactive and corrosive substance. Its reactions are often exothermic, which can lead to thermal runaways if not properly controlled in a large reactor.[2] Additionally, the reaction produces corrosive byproducts like hydrochloric acid (HCl), which requires the use of corrosion-resistant equipment. Proper personal protective equipment (PPE), a well-ventilated workspace, and a carefully designed quenching procedure are paramount for safe handling.
Q3: My product is discolored after synthesis. What are the likely causes and how can I obtain a pure white solid?
A3: Discoloration, often appearing as a yellow or brownish tint, can be due to residual starting materials, byproducts from side reactions, or degradation of the product. Overheating during the reaction or work-up can also contribute to color formation. Purification via recrystallization, often with the use of activated charcoal, is a common method to remove colored impurities. The choice of recrystallization solvent is critical and should be optimized.
Q4: What are the key differences in purification strategies between lab-scale and large-scale production?
A4: While laboratory-scale purification might heavily rely on column chromatography, this method can be expensive and time-consuming at an industrial scale. For large-scale production, crystallization is the preferred method for purifying active pharmaceutical ingredients (APIs) and their intermediates.[3][4] The process must be optimized to ensure high purity, yield, and the desired crystal form.[4] Preparative HPLC can be used for high-value products or when other methods fail to achieve the required purity.[5]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during the scale-up synthesis.
Guide 1: Poor Yield and Incomplete Cyclization
Problem: The yield of the desired 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is significantly lower than in the lab-scale synthesis, and analysis (e.g., by TLC or HPLC) shows a significant amount of the 1,2-diacylhydrazine intermediate remaining.
Causality: This issue often stems from insufficient heat transfer and mixing at a larger scale. The cyclodehydration reaction requires a certain activation energy, and localized cold spots within a large reactor can lead to an incomplete reaction. The viscosity of the reaction mixture can also increase, further hampering efficient mixing and heat distribution.
Troubleshooting Protocol:
-
Optimize Reaction Temperature and Addition Rate:
-
Step 1: Ensure your reactor's heating system can maintain a consistent and uniform temperature throughout the reaction mixture.
-
Step 2: Consider a slower, controlled addition of the dehydrating agent (e.g., POCl₃) to manage the exotherm and maintain the target temperature.
-
Step 3: Monitor the internal reaction temperature at multiple points within the reactor if possible.
-
-
Improve Agitation:
-
Step 1: Evaluate the efficiency of your reactor's agitator. A different impeller design (e.g., anchor, turbine) may be necessary to ensure proper mixing of a viscous slurry.
-
Step 2: Increase the agitation speed, ensuring that it does not cause excessive splashing or shearing that could affect product quality.
-
-
Solvent Selection:
-
Step 1: While the initial solvent may have worked at a small scale, a higher-boiling point solvent might be necessary to achieve the required reaction temperature safely at a larger scale.
-
Step 2: Ensure the 1,2-diacylhydrazine intermediate has adequate solubility in the chosen solvent at the reaction temperature to facilitate the cyclization.
-
Data Presentation: Comparison of Reaction Parameters
| Parameter | Lab-Scale (Typical) | Scale-Up Challenge | Recommended Adjustment |
| Reaction Volume | 100 mL | 100 L | - |
| POCl₃ Addition | Rapid (1-2 min) | Exotherm difficult to control | Slow, controlled addition over 30-60 min |
| Agitation | Magnetic stirrer | Inefficient mixing, "dead zones" | Overhead mechanical stirrer with appropriate impeller |
| Temperature Control | Heating mantle | Localized hot/cold spots | Jacketed reactor with precise temperature control |
Experimental Workflow: Optimized Cyclization
Caption: Optimized workflow for the cyclization step.
Guide 2: Product Isolation and Purification Challenges
Problem: During work-up, the product precipitates as an unmanageable solid, making filtration difficult. Subsequent recrystallization yields a product with inconsistent purity.
Causality: Rapid changes in temperature and pH during quenching can lead to uncontrolled precipitation or "crashing out" of the product, trapping impurities. The choice of recrystallization solvent and cooling profile are critical for obtaining a pure, crystalline product. Aryl-substituted 1,3,4-oxadiazoles, like the target molecule, tend to have low solubility in water, which can be leveraged for purification.[6]
Troubleshooting Protocol:
-
Controlled Quenching and Precipitation:
-
Step 1: Instead of adding the reaction mixture to ice, consider a "reverse quench" by slowly adding cold water or a mild base to the cooled reaction mixture with vigorous stirring.
-
Step 2: Control the temperature during quenching to allow for a more gradual precipitation of the crude product.
-
-
Optimized Recrystallization:
-
Step 1: Conduct a solvent screen to identify the optimal solvent or solvent mixture for recrystallization. A good solvent will dissolve the product at elevated temperatures but have low solubility at room temperature or below.
-
Step 2: Dissolve the crude product in the minimum amount of hot solvent.
-
Step 3 (Optional): If the solution is colored, add a small amount of activated charcoal and hot filter the solution.
-
Step 4: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.[7]
-
Step 5: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Data Presentation: Recrystallization Solvent Screening
| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Recommendation |
| Ethanol | High | Moderate | Small needles | Good for initial purification |
| Isopropanol | Moderate | Low | Well-formed crystals | Potentially better for final purification |
| Toluene | High | Low | Large crystals | Good, but consider residual solvent |
| Ethyl Acetate | High | Moderate | Oily precipitate | Not ideal |
Experimental Workflow: Purification
Caption: Step-by-step recrystallization process.
References
-
Gao, Q., Liu, S., Wu, X., Zhang, J., & Wu, A. (2015). In a direct annulation of hydrazides with methyl ketones for the synthesis of 1,3,4-oxadiazoles, the use of K2CO3 as a base achieves an unexpected and highly efficient C-C bond cleavage. Organic Letters, 17(12), 2960-2963. Available at: [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]
-
Zamann Pharma Support GmbH. (n.d.). API Purification. Available at: [Link]
-
Séché Environnement. (n.d.). Purification of synthesis intermediates. Available at: [Link]
-
Cano, L., Gonzalez, A., & de la Puente, M. L. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Lilly. Available at: [Link]
-
MDPI. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available at: [Link]
-
NIH. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Available at: [Link]
-
ResearchGate. (2023). Efficiency Improvement of Industrial Silicon Solar Cells by the POCl3 Diffusion Process. Available at: [Link]
-
NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}. Available at: [Link]
-
NIH. (2015). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Available at: [Link]
-
PubMed. (n.d.). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. Available at: [Link]
-
NIH. (2021). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Available at: [Link]
-
ResearchGate. (2004). Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives and Evaluation of their antiglycation Potential. Available at: [Link]
-
Molecules. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]
- 4. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. open.metu.edu.tr [open.metu.edu.tr]
Validation & Comparative
A Comparative Analysis of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole as a Novel Antiglycation Agent
Introduction: The Challenge of Glycation and the Pursuit of Potent Inhibitors
Protein glycation, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, is a fundamental process implicated in the pathogenesis of diabetic complications and age-related diseases. This cascade of reactions, known as the Maillard reaction, leads to the formation of a heterogeneous group of molecules termed Advanced Glycation End-products (AGEs). The accumulation of AGEs in tissues contributes to cellular dysfunction, oxidative stress, and inflammation, driving the progression of pathologies such as nephropathy, retinopathy, and cardiovascular disease.
The quest for effective antiglycation agents to mitigate these detrimental effects is a critical area of research in drug discovery. An ideal antiglycation agent would effectively inhibit the formation of AGEs through various mechanisms, including the trapping of reactive carbonyl species, chelation of metal ions, and antioxidant activity. This guide provides a comparative study of a promising novel compound, 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, with established and emerging antiglycation agents, offering a technical overview for researchers and drug development professionals.
Featured Compound: 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Recent investigations have highlighted the potential of 1,3,4-oxadiazole derivatives as potent antiglycation agents. The subject of this guide, 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, has emerged from a series of synthesized derivatives as a particularly effective inhibitor of glycation.
The proposed antiglycation mechanism of 1,3,4-oxadiazole derivatives is multifaceted. It is believed that the heterocyclic ring can act as a scavenger of reactive dicarbonyl species like methylglyoxal (MGO) and glyoxal (GO), which are key intermediates in the formation of AGEs.[2] Furthermore, the aromatic substituents on the oxadiazole core can contribute to the molecule's antioxidant properties, thereby quenching the oxidative reactions that accelerate AGE formation. Some derivatives may also inhibit the activity of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which would reduce the availability of reducing sugars for the glycation process.[2]
Comparative Antiglycation Agents
To contextualize the performance of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, we will compare it with three other agents representing different classes of antiglycation compounds:
-
Aminoguanidine: Often considered the "gold standard" or prototype antiglycation agent, aminoguanidine primarily acts by trapping reactive dicarbonyl compounds, thereby preventing their reaction with proteins.[3]
-
Rutin: A natural flavonoid glycoside found in many plants, rutin and its aglycone, quercetin, are known for their potent antioxidant and antiglycation activities. Its mechanism involves both free radical scavenging and the inhibition of AGE formation.
-
Phloroglucinol: A phenolic compound, phloroglucinol has demonstrated significant antiglycation potential, primarily attributed to its ability to trap carbonyl intermediates.[4]
Quantitative Performance Comparison: In Vitro Antiglycation Activity
The most common in vitro method for evaluating antiglycation activity is the Bovine Serum Albumin (BSA)-glucose assay. This assay measures the formation of fluorescent AGEs over time when BSA is incubated with a high concentration of glucose. The inhibitory concentration (IC50) value, which represents the concentration of an agent required to inhibit 50% of AGE formation, is a key metric for comparing the potency of different compounds.
| Antiglycation Agent | IC50 (µM) in BSA-Glucose Assay | Reference |
| 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | 160.2 - 290.17 | [Note: A range is provided as different derivatives of this core structure were evaluated in the primary study.] |
| Rutin | 21.88 µg/mL (approximately 35.8 µM) | [5] |
| Aminoguanidine | 0.14 mg/mL (approximately 1890 µM) | [5] |
| Phloroglucinol | 0.3 mM (300 µM) | [4] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions (e.g., incubation time, concentrations of BSA and glucose). However, this table provides a valuable snapshot of the relative potencies of these agents. The data suggests that 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives exhibit potent antiglycation activity, comparable to or exceeding that of Phloroglucinol and significantly more potent than Aminoguanidine in the cited studies. Rutin also demonstrates very strong inhibitory effects.
Mechanistic Overview of Glycation and Inhibition
The process of protein glycation is a complex cascade of reactions. The following diagram illustrates the key stages and the points at which different antiglycation agents are thought to exert their inhibitory effects.
Caption: The glycation pathway and points of intervention for antiglycation agents.
Experimental Protocols
In Vitro Antiglycation Assay: The BSA-Glucose Model
This protocol outlines a standard method for assessing the antiglycation potential of a test compound.
Principle: This assay is based on the formation of fluorescent AGEs from the reaction of bovine serum albumin (BSA) and glucose. The fluorescence intensity is directly proportional to the amount of AGEs formed. An effective antiglycation agent will reduce the fluorescence intensity in a dose-dependent manner.
Materials:
-
Bovine Serum Albumin (BSA), Fraction V
-
D-Glucose
-
Test compound (e.g., 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole)
-
Aminoguanidine hydrochloride (positive control)
-
Phosphate buffered saline (PBS), pH 7.4
-
Sodium azide
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of BSA in PBS.
-
Prepare a 1 M solution of D-glucose in PBS.
-
Prepare stock solutions of the test compound and aminoguanidine in an appropriate solvent (e.g., DMSO, PBS). Ensure the final solvent concentration in the reaction mixture is non-inhibitory (typically <1%).
-
-
Reaction Setup:
-
In a 96-well black microplate, set up the following reaction mixtures in triplicate:
-
Control (No Glycation): 50 µL BSA solution + 50 µL PBS.
-
Blank (Glycation): 50 µL BSA solution + 25 µL glucose solution + 25 µL PBS.
-
Positive Control: 50 µL BSA solution + 25 µL glucose solution + 25 µL aminoguanidine solution (at various concentrations).
-
Test Compound: 50 µL BSA solution + 25 µL glucose solution + 25 µL test compound solution (at various concentrations).
-
-
Add a final concentration of 0.02% sodium azide to all wells to prevent microbial growth.
-
-
Incubation:
-
Seal the microplate to prevent evaporation.
-
Incubate the plate at 37°C for 7-21 days. The incubation time can be optimized based on the desired level of glycation.
-
-
Fluorescence Measurement:
-
After the incubation period, measure the fluorescence intensity of each well using a fluorescence microplate reader with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of glycation for each concentration of the test compound and positive control using the following formula:
-
Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value.
-
Caption: Workflow for the in vitro BSA-glucose antiglycation assay.
Conclusion and Future Directions
The in vitro data presented in this guide strongly suggests that 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole and its derivatives are a promising class of antiglycation agents. Their potency, as indicated by their IC50 values, positions them as compelling candidates for further investigation. The multifaceted potential mechanism of action, encompassing reactive carbonyl scavenging and antioxidant effects, further enhances their therapeutic appeal.
Future research should focus on elucidating the precise mechanism of action of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, including its ability to trap specific dicarbonyl species and its impact on oxidative stress markers in cellular models. In vivo studies in animal models of diabetes are a critical next step to evaluate the efficacy and safety of these compounds in a physiological setting. The continued exploration of 1,3,4-oxadiazole derivatives holds significant promise for the development of novel therapeutics to combat the debilitating consequences of protein glycation.
References
-
Kaewnarin, K., Niamsup, H., Shank, L., & Rakariyatham, N. (2014). Antioxidant and Antiglycation Activities of Some Edible and Medicinal Plants. Chiang Mai Journal of Science, 41(1), 105-116. [Link]
-
Arachchige, R., et al. (2023). Antiamylase, Anticholinesterases, Antiglycation, and Glycation Reversing Potential of Bark and Leaf of Ceylon Cinnamon (Cinnamomum zeylanicum Blume) In Vitro. ResearchGate. [Link]
-
Gololo, S. S., et al. (2022). Phytochemical profile, anti-glycation effect, and advanced glycation end-products protein cross-link breaking ability of Sclerocarya birrea stem-bark extracts. Semantic Scholar. [Link]
-
Gomha, S. M., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]
-
Jovanovic, A., et al. (2021). Antioxidant and anti-advanced glycation end products formation properties of palmatine. Journal of Pharmacy & Pharmacognosy Research, 9(3), 370-386. [Link]
-
Sahibzada, M. U. K., et al. (2022). Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats. Evidence-Based Complementary and Alternative Medicine, 2022, 9980158. [Link]
-
Saeedi, M., et al. (2014). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 13(1), 117-123. [Link]
-
Saleem, M., et al. (2024). Design, Synthesis and Evaluation of 1, 3, 4-Oxadiazole Derivatives for Antidiabetic Activity. Recent Patents on Anti-Infective Drug Discovery, 19. [Link]
-
Khan, M. S., et al. (2024). Phloroglucinol inhibited glycation via entrapping carbonyl intermediates. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]
Sources
- 1. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 2. Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation of the Antiglycation and Anti-α-Glucosidase Activities of Baicalein, Baicalin (Baicalein 7-O-Glucuronide) and the Antidiabetic Drug Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phloroglucinol inhibited glycation via entrapping carbonyl intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of Substitution Patterns in Modulating the Bioactivity of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole Derivatives: A Comparative Guide
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold stands out as a privileged five-membered heterocycle, integral to the development of a wide array of therapeutic agents. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives. By systematically comparing the effects of various substituents on their biological profiles, we aim to provide researchers and drug development professionals with actionable insights for the rational design of more potent and selective therapeutic candidates.
The core structure, featuring a central 1,3,4-oxadiazole ring flanked by a 2-methoxyphenyl group at the 2-position and a phenyl ring at the 5-position, offers multiple avenues for structural modification. The strategic placement of different functional groups on these aromatic rings can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, thereby dictating its interaction with biological targets.
Comparative Analysis of Biological Activities
The biological evaluation of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives has revealed a fascinating interplay between their chemical structures and their pharmacological effects. Here, we compare their performance across several key therapeutic areas, supported by experimental data from the literature.
Antiglycation Activity: A Promising Avenue for Anti-diabetic Agents
Glycation, the non-enzymatic reaction between reducing sugars and proteins, is a key contributor to diabetic complications. The search for effective antiglycation agents is therefore of paramount importance. A series of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives has been synthesized and evaluated for their ability to inhibit this process.[3]
The parent compound, 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, serves as a crucial benchmark. The introduction of hydroxyl groups onto the phenyl ring at the 5-position was found to be a key determinant of antiglycation potency. Notably, di- and trihydroxy-substituted derivatives demonstrated significantly enhanced activity, in some cases surpassing that of the standard drug, rutin.[3] This suggests that the hydrogen-donating ability of the phenolic hydroxyl groups is critical for quenching the glycation process.
Table 1: Comparative Antiglycation Activity of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole Derivatives
| Compound ID | Substitution on 5-phenyl ring | IC50 (µM)[3] |
| 1 | Unsubstituted | > 500 |
| 2 | 4-OH | 290.17 ± 1.22 |
| 3 | 2,4-di-OH | 160.2 ± 0.85 |
| 4 | 3,4-di-OH | 210.5 ± 1.15 |
| 5 | 2,3,4-tri-OH | 140.16 ± 0.36 |
| Rutin (Standard) | - | 295.09 ± 1.04 |
Data presented as mean ± standard error of the mean.
The superior activity of the polyhydroxylated derivatives underscores the importance of the number and position of hydroxyl groups. The trihydroxy-substituted compound 5 exhibited the most potent antiglycation activity, with an IC50 value more than twice as low as that of rutin.[3] This highlights a clear SAR trend where increased hydroxylation on the 5-phenyl ring correlates with enhanced antiglycation potential.
Antimicrobial Activity: The Influence of Lipophilicity and Electronegativity
The 1,3,4-oxadiazole nucleus is a common feature in many antimicrobial agents.[4][5] For the 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole series, the antimicrobial efficacy is significantly influenced by the nature of the substituents on the peripheral phenyl ring.
It is a generally accepted principle in medicinal chemistry that increased lipophilicity can facilitate the transport of drug molecules across the biological membranes of microorganisms, leading to improved antimicrobial activity.[4] Furthermore, the introduction of electronegative groups, such as halogens (e.g., Cl) or nitro groups (NO2), onto the phenyl ring has been shown to enhance the antimicrobial properties of 2,5-disubstituted 1,3,4-oxadiazoles.[4]
While specific data for the 2-(2-methoxyphenyl) series is limited in the provided search results, we can extrapolate from the broader class of 2,5-disubstituted 1,3,4-oxadiazoles. For instance, compounds with chloro or nitro substitutions on the phenyl ring have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.[4]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a standard in vitro measure of the potency of an antimicrobial agent. A detailed protocol is as follows:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This self-validating system includes positive controls (broth with inoculum, no compound) to ensure microbial viability and negative controls (broth only) to check for sterility.
Anti-inflammatory Activity: Targeting the Enzymes of Inflammation
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Many 1,3,4-oxadiazole derivatives have been investigated as potential anti-inflammatory agents, often targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6][7]
The substitution pattern on the aromatic rings of the 1,3,4-oxadiazole core is crucial for potent and selective inhibition of these enzymes. For instance, in a series of 2,5-disubstituted 1,3,4-oxadiazoles, the presence of a chromen-2-one moiety was found to be beneficial for anti-inflammatory activity.[6] While this is not the specific 2-(2-methoxyphenyl) series, it highlights the impact of larger, heterocyclic substituents.
For the 2-(2-methoxyphenyl) scaffold, it is hypothesized that the methoxy group at the ortho position of the phenyl ring can influence the molecule's conformation and its interaction with the active site of target enzymes. The anti-inflammatory potential of these derivatives warrants further investigation, with a focus on their ability to inhibit COX-1, COX-2, and 5-LOX.
Diagram: Simplified Arachidonic Acid Cascade
Caption: The arachidonic acid cascade showing the roles of COX and LOX enzymes in producing inflammatory mediators.
Anticonvulsant Activity: Modulating GABAergic Neurotransmission
The 1,3,4-oxadiazole nucleus is recognized for its potential as an anticonvulsant agent, often by potentiating the effects of the inhibitory neurotransmitter GABA.[8] The structure-activity relationship of 1,3,4-oxadiazole derivatives as anticonvulsants is complex, with activity being highly dependent on the nature of the substituents.
In one study, a series of 1,3,4-oxadiazole derivatives was designed and synthesized, with some compounds showing potent anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models.[9] The most active compounds were found to bind to the GABA-A receptor.[9] For the 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole series, the electronic and steric properties of substituents on the 5-phenyl ring would likely play a critical role in modulating their affinity for the GABA-A receptor or other anticonvulsant targets. For example, the introduction of an amino group at the 5-position of the 1,3,4-oxadiazole ring has been shown to be beneficial for anticonvulsant activity in a related series.[10]
Diagram: Simplified GABA-A Receptor Agonism
Caption: Mechanism of action of GABA-A receptor positive allosteric modulators.
Causality Behind Experimental Choices
The selection of specific biological assays is dictated by the known pharmacological profiles of the 1,3,4-oxadiazole scaffold. For instance, the prevalence of antimicrobial and anti-inflammatory activity in this class of compounds makes these assays a logical starting point for screening new derivatives. The choice of the antiglycation assay for the 2-(2-methoxyphenyl) series was likely driven by the structural similarity to other known antiglycation agents or as part of a broader screening initiative.[3]
The use of in vivo models, such as the carrageenan-induced rat paw edema model for inflammation or the MES and scPTZ models for anticonvulsant activity, is crucial for validating the in vitro findings and assessing the overall efficacy and potential toxicity of the compounds in a whole-organism setting.[6][9]
Conclusion and Future Directions
The structure-activity relationship of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives is a rich and multifaceted area of research. The available data clearly indicate that the nature of the substituents on the 5-phenyl ring is a critical determinant of their biological activity.
Key SAR Insights:
-
Antiglycation Activity: Polyhydroxylation of the 5-phenyl ring significantly enhances potency.
-
Antimicrobial Activity: Lipophilic and electron-withdrawing groups on the 5-phenyl ring are generally favorable.
-
Anti-inflammatory and Anticonvulsant Activities: The substitution pattern on the 5-phenyl ring, as well as the presence of the 2-methoxyphenyl group, likely influences binding to key enzymes and receptors.
Future research in this area should focus on a more systematic exploration of the substituent effects on a wider range of biological targets. The synthesis of a focused library of derivatives with diverse electronic and steric properties, followed by comprehensive biological screening, will be instrumental in elucidating a more complete SAR profile. Furthermore, computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can provide valuable insights into the molecular basis of their activity and guide the design of next-generation therapeutic agents based on the 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole scaffold.
References
-
Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2021). Molecules, 26(21), 6436. Retrieved January 25, 2026, from [Link]
-
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (2011). Iranian Journal of Pharmaceutical Research, 10(4), 769–775. Retrieved January 25, 2026, from [Link]
-
Synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives and Evaluation of their antiglycation Potential. (2018). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (2018). Tropical Journal of Pharmaceutical Research, 17(8), 1563-1571. Retrieved January 25, 2026, from [Link]
-
Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor. (2020). European Journal of Medicinal Chemistry, 206, 112672. Retrieved January 25, 2026, from [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021). Pharmaceuticals, 14(11), 1109. Retrieved January 25, 2026, from [Link]
-
Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. (2015). Journal of Young Pharmacists, 7(3), 209-216. Retrieved January 25, 2026, from [Link]
-
Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2022). Molecules, 27(19), 6542. Retrieved January 25, 2026, from [Link]
-
Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2024). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-8. Retrieved January 25, 2026, from [Link]
-
Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. (2009). Bioorganic & Medicinal Chemistry, 17(5), 2017-2029. Retrieved January 25, 2026, from [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2020). Molecules, 25(23), 5651. Retrieved January 25, 2026, from [Link]
-
Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. (n.d.). Brieflands. Retrieved January 25, 2026, from [Link]
-
Synthesis and Antimicrobial Screening of Some Novel 2, 5-Disubstituted 1, 3, 4-oxadiazole Derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules, 23(12), 3361. Retrieved January 25, 2026, from [Link]
-
Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2021). Semantic Scholar. Retrieved January 25, 2026, from [Link]
-
Syntheses, crystal structures and Hirshfeld surface analysis of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole and 2-[(2-chloro-6-fluorobenzyl)sulfanyl].... (n.d.). IUCr. Retrieved January 25, 2026, from [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2022). Molecules, 27(13), 4253. Retrieved January 25, 2026, from [Link]
-
Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2024). Thieme Connect. Retrieved January 25, 2026, from [Link]
-
Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2024). ResearchGate. Retrieved January 25, 2026, from [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). BioMed Research International, 2014, 179417. Retrieved January 25, 2026, from [Link]
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
A Researcher's Guide to Validating the In Vitro Anticancer Efficacy of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro anticancer activity of the novel compound, 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole. We will objectively compare its performance against established chemotherapeutic agents, providing the underlying scientific rationale for experimental choices and detailed protocols for key assays.
The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, with derivatives known to exhibit a wide range of biological activities, including significant anticancer potential.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of crucial enzymes and growth factor signaling pathways.[3] Our focus, 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, is a promising candidate for further investigation. This guide outlines a rigorous, multi-faceted approach to characterize its cytotoxic and apoptotic effects on relevant cancer cell lines.
Strategic Experimental Design: A Multi-Pronged Approach
To robustly evaluate the anticancer potential of our test compound, a carefully designed experimental workflow is paramount. This involves the selection of appropriate cancer cell lines, well-characterized comparator drugs, and a suite of assays to probe different aspects of cell death and proliferation.
Selection of Human Cancer Cell Lines
The choice of cell lines is critical for contextualizing the compound's activity. Based on studies of similar 1,3,4-oxadiazole derivatives, we propose a panel of three well-established human cancer cell lines representing different malignancies:[4][5][6]
-
MDA-MB-231: A triple-negative breast adenocarcinoma cell line, known for its aggressive phenotype.
-
A549: A human lung adenocarcinoma cell line, widely used in cancer research.[7]
A non-cancerous cell line, such as the L929 murine fibroblast line, should be included to assess the compound's selectivity for cancer cells over normal cells.[7]
Test and Control Articles
-
Test Article: 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (dissolved in DMSO to create a stock solution).
-
Positive Controls:
-
Vehicle Control: The final concentration of DMSO used to dissolve the test article, to account for any solvent-induced effects.
The overall experimental strategy is depicted in the workflow diagram below.
Caption: Principle of Annexin V/PI apoptosis detection.
-
Cell Treatment: Seed cells in 6-well plates and treat with 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole at its determined IC50 concentration for 24 or 48 hours. Include untreated and positive control (e.g., Doxorubicin-treated) cells.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer. [10]4. Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide to the cell suspension. [10]5. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [10]6. Analysis: Analyze the stained cells immediately by flow cytometry. Four populations can be distinguished: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Investigating Cell Cycle Perturbations
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry is a standard method to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [11]PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. [11]
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Incubate for at least 2 hours at 4°C. [12]4. Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA. [12]5. Incubation: Incubate for 30 minutes at room temperature in the dark. [13]6. Analysis: Analyze the samples using a flow cytometer. The DNA content will be displayed as a histogram, from which the percentage of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases can be quantified using cell cycle analysis software. [14]
Comparative Performance Analysis
The data obtained from the assays should be systematically organized to facilitate a direct comparison between 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole and the standard chemotherapeutic agents.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | MDA-MB-231 | A549 | HT-29 |
| 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Doxorubicin | ~1.3 µM [15] | ~0.5 - 1.5 µM | ~0.2 - 1.0 µM |
| Cisplatin | ~50 µM [16] | ~7.5 - 10 µM [17] | ~5 - 15 µM |
Note: IC50 values for Doxorubicin and Cisplatin can vary significantly between studies and experimental conditions. [9][18]The values presented are representative ranges found in the literature.
Table 2: Apoptosis Induction in MDA-MB-231 Cells (% of Total Cells)
| Treatment (at IC50) | Viable Cells | Early Apoptotic | Late Apoptotic/Necrotic |
| Vehicle Control | >95% | <5% | <2% |
| 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Doxorubicin | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Table 3: Cell Cycle Distribution in MDA-MB-231 Cells (% of Total Cells)
| Treatment (at IC50) | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | ~60-70% | ~15-25% | ~10-15% |
| 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Doxorubicin | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Mechanistic Insights and Future Directions
The 1,3,4-oxadiazole scaffold is present in numerous compounds that act as inhibitors of various kinases and signaling pathways critical for cancer cell survival and proliferation. [1]One potential mechanism of action for this class of compounds is the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. [4]STAT3 is a transcription factor that, when constitutively activated, promotes cell proliferation, and survival, and suppresses apoptosis. [4]
Caption: Hypothesized inhibition of the STAT3 signaling pathway.
The results from the cell cycle and apoptosis assays can provide clues to the compound's mechanism. For instance, an accumulation of cells in the G2/M phase might suggest an interaction with microtubule dynamics, while a G0/G1 arrest could indicate inhibition of pathways required for entry into the S phase. [7]Further studies, such as Western blotting for key proteins in the STAT3 pathway (e.g., phosphorylated STAT3, Bcl-2, Cyclin D1) or kinase inhibition assays, would be necessary to confirm a specific molecular target.
By following this structured validation guide, researchers can generate robust, reproducible, and comparative data to establish the in vitro anticancer profile of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, paving the way for its further development as a potential therapeutic agent.
References
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules. Available at: [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. Available at: [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]
-
Anticancer Applications of Gold Complexes: Structure–Activity Review. Molecules. Available at: [Link]
-
Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
-
The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, HepG2, A549) and normal (HUVEC, MRC-5) cell lines. ResearchGate. Available at: [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals. Available at: [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences. Available at: [Link]
-
Synthesis, characterization, and in vitro anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogue. PubMed. Available at: [Link]
-
IC 50 values for cisplatin, curcuminoid, and combination treatments in... ResearchGate. Available at: [Link]
-
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PMC. Available at: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]
-
Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega. Available at: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. ACS Publications. Available at: [Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
-
Anticancer assay (MTT). Bio-protocol. Available at: [Link]
-
Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. MDPI. Available at: [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. NIH. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]
-
The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC. Available at: [Link]
-
Summary of previously published IC 50 values of doxorubicin in... ResearchGate. Available at: [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Cell Cycle Analysis By Flow Cytometry. YouTube. Available at: [Link]
-
Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Medic UPM. Available at: [Link]
-
Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. NIH. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]
-
MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]
-
Video: Cell Death Pathways and Annexin V & PI Labeling studies. JoVE. Available at: [Link]
-
Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole Analogs as Novel Anticancer and Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Rationale Design, Synthesis And In Vitro Anticancer Activity of New 2,5‐Disubstituted‐1,3,4‐Oxadiazole Analogues. ChemistrySelect. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole as a Putative Tubulin-Targeting Anticancer Agent
In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and safety profiles is relentless. The 1,3,4-oxadiazole scaffold has emerged as a promising pharmacophore, with numerous derivatives demonstrating potent biological activities, particularly in the realm of cancer therapeutics.[1][2][3] This guide focuses on a specific analogue, 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, and proposes a systematic approach to validate its putative therapeutic target: the microtubule protein, tubulin.
For researchers and drug development professionals, this document provides a comprehensive framework for the experimental validation of this compound, a comparative analysis against alternative anticancer targets, and the rationale behind the proposed scientific strategy.
The Therapeutic Promise of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[2] Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] In the context of oncology, numerous studies have demonstrated the potent cytotoxic effects of 1,3,4-oxadiazole derivatives against a variety of cancer cell lines, with proposed mechanisms of action including the induction of apoptosis and cell cycle arrest.[4]
Identifying the Putative Target: Why Tubulin?
While the precise molecular target of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole has not been definitively elucidated in publicly available literature, a compelling body of evidence points towards tubulin as a primary candidate. Several studies have reported that various 1,3,4-oxadiazole derivatives exert their potent antimitotic effects by inhibiting tubulin polymerization.[5][6][7] These compounds often act by binding to the colchicine site on β-tubulin, thereby disrupting the dynamic instability of microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[5]
Tubulin is a clinically validated and highly successful target for cancer chemotherapy.[8][9] Microtubules, the polymerized form of tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and the maintenance of cell shape.[8] Interference with microtubule dynamics is a proven strategy to selectively kill rapidly dividing cancer cells.
Signaling Pathway: Microtubule Dynamics and Mitotic Arrest
Caption: Proposed mechanism of action for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.
A Step-by-Step Guide to Target Validation
The following experimental workflow provides a robust strategy to investigate and validate tubulin as the therapeutic target of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.
Experimental Workflow for Target Validation
Caption: A multi-tiered approach for target validation.
Phase 1: Biochemical Assays
Objective: To determine the direct interaction of the compound with purified tubulin.
Protocol 1: In Vitro Tubulin Polymerization Assay
-
Rationale: This assay directly measures the ability of the compound to inhibit the polymerization of tubulin into microtubules.
-
Methodology:
-
Purified tubulin is incubated with GTP at 37°C to induce polymerization.
-
The polymerization process is monitored by measuring the increase in absorbance at 340 nm in a spectrophotometer.
-
A range of concentrations of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole is added to the reaction mixture.
-
Known tubulin inhibitors (e.g., colchicine, vinblastine) and stabilizers (e.g., paclitaxel) are used as positive controls.
-
The IC50 value (concentration required for 50% inhibition of polymerization) is calculated.
-
Protocol 2: Competitive Colchicine Binding Assay
-
Rationale: To determine if the compound binds to the colchicine binding site on tubulin.
-
Methodology:
-
Purified tubulin is incubated with a fluorescent colchicine analogue.
-
The binding of the fluorescent analogue is measured using a fluorometer.
-
Increasing concentrations of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole are added to compete for the binding site.
-
A decrease in fluorescence indicates competitive binding.
-
The Ki (inhibition constant) is determined.
-
Phase 2: Cell-Based Assays
Objective: To assess the effect of the compound on cellular processes related to microtubule function.
Protocol 3: Cytotoxicity Assays (e.g., MTT or SRB Assay)
-
Rationale: To determine the cytotoxic potency of the compound against various cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the compound for 48-72 hours.
-
Cell viability is assessed using MTT or SRB staining, which measures metabolic activity or total protein content, respectively.
-
The GI50 (concentration for 50% growth inhibition) is calculated.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Rationale: To determine if the compound induces cell cycle arrest at the G2/M phase, a hallmark of antimitotic agents.
-
Methodology:
-
Cancer cells are treated with the compound for a defined period (e.g., 24 hours).
-
Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry.
-
An accumulation of cells in the G2/M phase indicates mitotic arrest.
-
Phase 3: In Vivo Validation
Objective: To evaluate the antitumor efficacy of the compound in a living organism.
Protocol 5: Xenograft Mouse Model
-
Rationale: To assess the ability of the compound to inhibit tumor growth in a preclinical animal model.
-
Methodology:
-
Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Once tumors are established, mice are treated with the compound or a vehicle control.
-
Tumor volume is measured regularly.
-
At the end of the study, tumors are excised and can be analyzed for biomarkers of target engagement.
-
Comparative Analysis: Tubulin vs. Alternative Anticancer Targets
While tubulin is a compelling target, a thorough validation process necessitates a comparison with other established and emerging therapeutic targets in oncology. The choice of alternative targets will depend on the specific cancer type for which 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole shows the most promise. For the purpose of this guide, we will consider breast cancer as an example.
| Therapeutic Target | Mechanism of Action | Advantages | Disadvantages & Resistance Mechanisms |
| Tubulin | Disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[8] | Broad-spectrum activity against various cancers. Clinically validated with numerous approved drugs (e.g., taxanes, vinca alkaloids).[10] | Neurotoxicity and myelosuppression are common side effects. Resistance can develop through tubulin mutations, overexpression of efflux pumps (e.g., P-glycoprotein), or changes in microtubule-associated proteins.[10] |
| Estrogen Receptor (ER) | Blocks the proliferative signals of estrogen in ER-positive breast cancer. | Highly effective in hormone receptor-positive breast cancer. Oral administration and generally well-tolerated. | Ineffective in ER-negative breast cancer. Resistance can occur through mutations in the ER gene (ESR1) or activation of alternative growth factor signaling pathways. |
| HER2/neu | Inhibits the activity of the HER2 receptor tyrosine kinase, which drives cell proliferation in HER2-positive breast cancer. | Highly effective in HER2-positive breast cancer, a particularly aggressive subtype. Targeted therapy with a favorable therapeutic index. | Only effective in HER2-positive tumors. Resistance can develop through mutations in the HER2 kinase domain, activation of downstream signaling pathways, or upregulation of other receptor tyrosine kinases. |
| CDK4/6 | Inhibits cyclin-dependent kinases 4 and 6, which are key regulators of the cell cycle. | Effective in hormone receptor-positive, HER2-negative breast cancer, often in combination with endocrine therapy. Can overcome some forms of endocrine resistance. | Resistance can emerge through loss of the retinoblastoma (Rb) protein, amplification of CDK6, or activation of other cell cycle pathways. |
Conclusion and Future Directions
The validation of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole as a tubulin-targeting agent presents a promising avenue for the development of a novel anticancer therapeutic. The experimental workflow detailed in this guide provides a rigorous and systematic approach to confirm its mechanism of action and preclinical efficacy.
A successful validation will pave the way for further lead optimization to enhance potency and selectivity, as well as comprehensive preclinical safety and pharmacokinetic studies. The comparative analysis underscores the importance of a nuanced understanding of the therapeutic landscape and the continuous need for novel agents that can overcome existing challenges of drug resistance and toxicity. The scientific community is encouraged to pursue the investigation of this and other promising 1,3,4-oxadiazole derivatives as a potential new generation of anticancer drugs.
References
-
What are the therapeutic candidates targeting Tubulin? - Patsnap Synapse. (2025). Retrieved from [Link]
-
Cheng, Z., Lu, X., & Feng, B. (n.d.). A review of research progress of antitumor drugs based on tubulin targets. Retrieved from [Link]
-
Evaluation of Anticancer Activity of Some Novel 2, 5– Disubstituted 1, 3, 4 – Oxadiazole Derivatives Against Colo-205 And Ea. (2018). IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
Chemotherapy - Wikipedia. (n.d.). Retrieved from [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2023). Pharmaceuticals (Basel). Retrieved from [Link]
-
Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. (2006). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Targeting Microtubules by Natural Agents for Cancer Therapy. (2014). Molecules. Retrieved from [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2020). Molecules. Retrieved from [Link]
-
Tubulin as a target for anticancer drugs: agents which interact with the mitotic spindle. (1998). Medical Research Reviews. Retrieved from [Link]
-
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. (2022). Molecules. Retrieved from [Link]
-
Recent Advances in Microtubule Targeting Agents for Cancer Therapy. (2022). International Journal of Molecular Sciences. Retrieved from [Link]
-
Tubulin and microtubules as targets for anticancer drugs. (2000). Retrieved from [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules. Retrieved from [Link]
-
Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2024). Retrieved from [Link]
-
Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. (2006). Retrieved from [Link]
Sources
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]
- 9. Tubulin as a target for anticancer drugs: agents which interact with the mitotic spindle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, a member of the biologically significant oxadiazole class, demands a proactive and informed approach to personal protection.[1] While comprehensive toxicological data for this specific compound may not be fully established, a thorough evaluation of its chemical structure and the known hazards of analogous compounds provides a robust framework for ensuring laboratory safety.[2]
This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety and trust in your laboratory operations.
Foundational Hazard Assessment: Understanding the Risk
Based on analogous compounds, the anticipated hazards include:
-
Skin Irritation: Direct contact may cause redness, itching, or rash.[3][4]
-
Serious Eye Irritation: The compound, likely a fine solid, can cause significant irritation if it comes into contact with the eyes.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.[4][5]
-
Harmful if Swallowed: Oral ingestion may lead to adverse health effects.[2][4]
Crucially, for many related research chemicals, the official statement is that the "chemical, physical, and toxicological properties have not been thoroughly investigated."[2] This uncertainty is the most compelling reason for the stringent PPE protocols outlined below. We must operate under the assumption that unknown hazards exist and protect ourselves accordingly.
The Core Protocol: A Multi-layered Defense
Effective protection is not about a single piece of equipment but an integrated system of engineering controls and personal protective gear. All handling of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole should, at a minimum, be performed within a certified chemical fume hood to minimize inhalation exposure.[5]
Eye and Face Protection: The First Line of Defense
The eyes are exceptionally vulnerable to chemical insults. The risk from solid particulates and accidental splashes necessitates robust protection.
-
Standard Operations: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all work in the laboratory.
-
Splash or Aerosol Risk: When handling solutions, performing transfers, or any operation with the potential for splashing or aerosol generation, upgrade to chemical splash goggles.[6] For higher-risk procedures, the addition of a full-face shield over the goggles provides a critical extra layer of protection for the entire face.[6][7]
Skin and Body Protection: An Impermeable Barrier
Preventing dermal contact is paramount, as skin is a primary route of exposure.[8]
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.
-
Full Coverage: Long pants and closed-toe shoes are required to ensure no skin is exposed.[9] For tasks with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.[7]
Hand Protection: The Right Glove for the Job
Gloves are the most direct point of contact with the chemical. Their selection and use must be deliberate.
-
Material: Nitrile gloves are the standard for handling most solid chemicals and for incidental contact with common laboratory solvents.[7] Always inspect gloves for tears or pinholes before use.[10]
-
Technique: When handling this compound, consider double-gloving, especially during weighing or solution preparation.[7] This practice provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.
-
Immediate Removal: If a glove is contaminated, remove it immediately using the proper technique to avoid touching the outer surface with your bare skin.[5] Wash hands thoroughly with soap and water after removing gloves.[3][5]
Respiratory Protection: Guarding Against Inhalation
While engineering controls like fume hoods are the primary defense, respiratory protection may be necessary in specific situations.
-
Standard Use: For handling small quantities inside a properly functioning chemical fume hood, a respirator is typically not required.
-
Emergency Situations: In the event of a significant spill or a failure of engineering controls, a full-face respirator with appropriate cartridges (e.g., combination organic vapor/P100) is necessary for response personnel.[5][7] All respirator users must be part of a formal respiratory protection program with proper fit-testing and training.
Data-Driven PPE Selection Matrix
To simplify operational decision-making, the following table outlines the minimum PPE requirements for common laboratory tasks involving 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required in fume hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Not required in fume hood |
| Running Reaction | Safety Glasses with Side Shields | Single Nitrile Gloves | Lab Coat | Not required in fume hood |
| Work-up/Purification | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Not required in fume hood |
| Large Spill Cleanup (>1g) | Full-Face Respirator | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Suit | Full-Face Respirator |
Visualizing the Safety Workflow
The following diagram illustrates the logical progression from risk assessment to the final check before handling the compound. This workflow reinforces that safety is a continuous process, not a single action.
Caption: A stepwise workflow for selecting appropriate PPE when handling 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole.
Step-by-Step Protocol: Weighing and Solubilizing the Compound
This protocol provides a procedural guide for a common laboratory task, integrating the PPE recommendations into a safe and efficient workflow.
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[9]
-
Don PPE: Put on all required PPE as outlined in the matrix for "Weighing Solid Compound": a lab coat, double nitrile gloves, and chemical splash goggles.
-
Tare Balance: Place a clean weigh boat on the analytical balance inside the fume hood and tare the balance.
-
Dispense Compound: Carefully open the container of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole. Use a clean spatula to carefully dispense the desired amount of the solid into the weigh boat. Avoid creating dust. If any dust is generated, the fume hood will contain it.
-
Seal and Clean: Securely close the main container. Gently tap the spatula on the weigh boat to dislodge any remaining powder and then place the spatula in a designated "contaminated sharps" or waste container.
-
Transfer to Vessel: Carefully transfer the weighed solid into the designated reaction or storage vessel.
-
Solubilization: Add the desired solvent to the vessel. If necessary, gently swirl or stir to dissolve the compound.
-
Disposal of Weigh Boat: Dispose of the contaminated weigh boat in the solid chemical waste container.
-
Glove Removal: Carefully remove the outer pair of gloves and dispose of them in the appropriate waste receptacle. The inner gloves remain on for subsequent steps or final cleanup.
-
Final Cleanup: Wipe down the balance and surrounding area within the fume hood with an appropriate solvent and cleaning material. Dispose of all contaminated materials in the designated chemical waste container.
-
Final PPE Removal: Once the task is complete and the area is clean, remove all PPE and wash hands thoroughly.
Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling process.
-
Contaminated PPE: All disposable PPE, including gloves, aprons, and bench paper, that has come into contact with the compound must be disposed of as solid chemical waste.[2]
-
Chemical Waste: Unused compound and solutions containing the compound must be collected in a clearly labeled, sealed hazardous waste container.[2] Do not mix with other waste streams unless compatibility is confirmed.[2] Follow all local and institutional regulations for hazardous waste disposal.
By adhering to these rigorous, evidence-based protocols, you can confidently handle 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole, ensuring both your personal safety and the integrity of your research.
References
- Aldrich 698202 - SAFETY D
- SAFETY DATA SHEET - 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole. TCI Chemicals.
- Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Journal of Chemical and Pharmaceutical Sciences.
- Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%. Cole-Parmer.
- Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy)
- SAFETY DATA SHEET - 1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-. CymitQuimica.
- Synthesis of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives and Evaluation of their antiglycation Potential.
- 2-(4-tert-Butyl phenyl)-5-(4-Biphenyl)
- Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole. Benchchem.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council.
- Topic 1: Safety in the Organic Chemistry Laboratory.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
Sources
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. csub.edu [csub.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
